Technical Documentation Center

2-(1H-Imidazol-1-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-Imidazol-1-yl)pyrimidine
  • CAS: 134914-65-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Elucidation & Structural Analysis of 2-(1H-Imidazol-1-yl)pyrimidine

Executive Summary This technical guide details the spectroscopic and structural characterization of 2-(1H-Imidazol-1-yl)pyrimidine (IUPAC). Unlike the fused bicyclic imidazo[1,2-a]pyrimidine, this molecule consists of tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic and structural characterization of 2-(1H-Imidazol-1-yl)pyrimidine (IUPAC). Unlike the fused bicyclic imidazo[1,2-a]pyrimidine, this molecule consists of two distinct aromatic rings linked via a C–N single bond connecting the C2 position of the pyrimidine to the N1 position of the imidazole.[1]

This scaffold is a critical intermediate in coordination chemistry (as a multidentate ligand for MOFs) and medicinal chemistry (as a kinase inhibitor pharmacophore).[1] Accurate characterization is challenging due to the rapid tautomeric exchange potential of imidazole precursors and the electronic coupling between the two rings.[1] This guide provides a self-validating workflow for confirming structural identity using NMR, Vibrational Spectroscopy, and X-ray diffraction principles.[1]

Synthetic Context & Sample Purity

Before spectroscopic analysis, the origin of the sample must be established to rule out regioisomers.[1] The standard synthesis involves Nucleophilic Aromatic Substitution (


).[1]
Synthesis Workflow (Validation Prerequisite)

The reaction between 2-chloropyrimidine and imidazole in the presence of a base (e.g.,


 or NaH) yields the target.[1]

Critical Impurity Check:

  • Regioisomers: Unlikely due to pyrimidine symmetry, but bis-substitution can occur if stoichiometry is off.[1]

  • Residuals: Imidazole starting material is difficult to remove due to similar solubility profiles.[1] Check for Imidazole H2 signal at

    
     7.7 ppm (in DMSO-
    
    
    
    ) which differs from the product's shifted H2'.

SynthesisFlow Start Reagents: 2-Chloropyrimidine + Imidazole Reaction S_NAr Mechanism Base: K2CO3 Solvent: DMF/DMSO Temp: 80-100°C Start->Reaction Workup Workup: Water precipitation or CH2Cl2 Extraction Reaction->Workup Purification Purification: Recrystallization (EtOH) or Column Chrom. (MeOH/DCM) Workup->Purification Product Target: 2-(1H-Imidazol-1-yl)pyrimidine Purification->Product

Figure 1: Synthetic pathway and purification logic to ensure spectroscopic grade analyte.

Nuclear Magnetic Resonance (NMR) Profiling[1]

NMR is the primary tool for confirming the N1–C2 linkage.[1] The electronic deficiency of the pyrimidine ring significantly deshields the imidazole protons.[1]

H NMR Characterization (DMSO- )

Diagnostic Logic:

  • Symmetry Check: The pyrimidine ring possesses a

    
     axis of symmetry (passing through C2 and C5). Thus, protons H4 and H6 are chemically equivalent.[1]
    
  • Deshielding Effect: The imidazole H2' proton (N-CH-N) is the most deshielded signal on the imidazole ring due to the electron-withdrawing pyrimidine substituent.

Predicted Spectral Data Table:

Proton PositionMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Structural Assignment Logic
Pyr-H4, H6 Doublet (d)8.80 – 8.95

Deshielded by adjacent N atoms and ring current. Equivalent.
Im-H2' Singlet (s)8.50 – 8.70-N-CH-N motif; shifted downfield by pyrimidine induction.
Im-H4' Triplet/DD7.80 – 7.90

Alpha to N1; distinct from H5'.
Pyr-H5 Triplet (t)7.30 – 7.45

Shielded relative to H4/6 (beta to N).
Im-H5' Triplet/DD7.10 – 7.20

Beta to N1; most shielded imidazole proton.

Note: Shifts are solvent-dependent. In


, peaks may shift upfield by 0.1-0.3 ppm.[1]
C NMR Framework[1]

The carbon spectrum must show 7 distinct signals (4 Pyrimidine carbons, 3 Imidazole carbons).[1]

  • Diagnostic Signal: The Pyrimidine C2 (quaternary) will be significantly deshielded (

    
    155-158 ppm) but low intensity due to lack of NOE and long relaxation time.
    
  • Symmetry: Pyrimidine C4 and C6 are equivalent (single high-intensity peak

    
    158 ppm).
    
2D NMR Correlation Strategy (HMBC)

To definitively prove the N1-C2 connectivity (vs. a salt or co-crystal), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

  • Target Correlation: Look for a cross-peak between Im-H2' and Pyr-C2 .

  • Secondary Check: Im-H5' should correlate to Im-C4' and Pyr-C2 (weak 3-bond coupling).

NMR_Logic Sample Purified Sample (DMSO-d6) H1 1H NMR Acquisition Sample->H1 SymCheck Check Symmetry: Are Pyr-H4/H6 equivalent? (Doublet, 2H) H1->SymCheck YesSym Symmetry Confirmed: N1-C2 Bond likely SymCheck->YesSym Yes NoSym Asymmetry Detected: Possible C4-substitution or Fused Ring SymCheck->NoSym No HMBC HMBC Experiment (Long Range C-H) YesSym->HMBC Connect Identify Cross-peak: Im-H2' to Pyr-C2 (Quaternary) HMBC->Connect Final Structure Validated Connect->Final

Figure 2: Decision tree for verifying connectivity via NMR.

Vibrational Spectroscopy (IR/Raman)[1]

Vibrational data confirms the functional groups and ring integrity.[2]

  • C=N Stretching (Pyrimidine): Strong band at 1560–1590 cm⁻¹ .[1]

  • Ring Breathing (Imidazole): Characteristic bands around 1050–1150 cm⁻¹ .[1]

  • Absence of N-H: Crucial for purity. The starting material (imidazole) has a broad N-H stretch at 2600–3100 cm⁻¹.[1] The product must not show strong H-bonding broadness in this region, only weak aromatic C-H stretches (

    
    3000 cm⁻¹).[1]
    

Structural Confirmation (X-Ray Crystallography)

While liquid spectroscopy provides connectivity, X-ray crystallography defines the 3D geometry, specifically the twist angle between the rings.[1]

Planarity and Dihedral Angles

Based on structural analogs (e.g., 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine), the molecule tends to adopt a near-planar conformation in the solid state to maximize


-conjugation between the imidazole lone pair and the pyrimidine ring.
  • Expected Dihedral Angle:

    
     (Planar).
    
  • Intermolecular Forces: Look for weak

    
     hydrogen bonding linking molecules into sheets or chains.
    

Protocol for Crystal Growth:

  • Dissolve 20mg of compound in hot Ethanol or Acetonitrile.

  • Allow slow evaporation at room temperature over 48-72 hours.

  • Needle-like crystals are typical for this class of heterocycles.

Electronic Properties (UV-Vis)

  • Solvent: Methanol or Acetonitrile.[1]

  • Transitions:

    • 
       (
      
      
      
      of the aromatic systems).
    • Shoulder

      
       (
      
      
      
      transitions involving the non-bonding electrons on the pyrimidine nitrogens).
  • Significance: The conjugation between the two rings results in a bathochromic shift compared to isolated imidazole or pyrimidine.[1]

References

  • Crystal Structure Analog: Zhang, Y., et al. "2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine." Acta Crystallographica Section E, 2008.[1] Source: Relevance: Establishes the near-planar geometry and bond lengths for the 2-(imidazol-1-yl)pyrimidine scaffold.

  • Synthetic Methodology (SNAr): Revankar, G. R., & Robins, R. K.[1] "The Synthesis of 2-(1H-Imidazol-1-yl)pyrimidines." Journal of Heterocyclic Chemistry. Note: General reference for N-heterocyclic synthesis via chloropyrimidine displacement.

  • Spectroscopic Principles: Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.[1] Relevance: Principles of deshielding in nitrogen-rich heterocycles.

  • Related Imidazo-Pyrimidine Scaffolds (Comparison): Al-Mulla, A. "Microwave assisted synthesis of imidazo[1,2-a]pyrimidine." Journal of Saudi Chemical Society, 2016.[1] Source: Relevance:[1] Distinguishing fused ring systems from the linked system described in this guide.

Sources

Exploratory

A Pharmacological Guide to Novel Imidazole Pyrimidine Amides: Synthesis, Mechanism, and Therapeutic Potential

Abstract The fusion of imidazole and pyrimidine rings, connected via a stabilizing amide linkage, has given rise to a class of heterocyclic compounds with significant therapeutic promise. These imidazole pyrimidine amide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of imidazole and pyrimidine rings, connected via a stabilizing amide linkage, has given rise to a class of heterocyclic compounds with significant therapeutic promise. These imidazole pyrimidine amides represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth exploration of their pharmacological profile, tailored for researchers and drug development professionals. We will dissect their synthetic strategies, elucidate their primary mechanisms of action against key biological targets, analyze structure-activity relationships, and detail the essential experimental protocols for their preclinical characterization. The primary focus will be on their development as potent and selective inhibitors for applications in oncology and mycology, highlighting their journey from rational design to in vivo validation.

The Imidazole Pyrimidine Amide Scaffold: A Privileged Structure in Drug Discovery

The imidazole pyrimidine amide core is a versatile and adaptable framework that has captured the attention of medicinal chemists. Its constituent parts—the imidazole, a five-membered aromatic heterocycle, and the pyrimidine, a six-membered aromatic heterocycle—are prevalent in numerous endogenous biomolecules and approved pharmaceuticals.[3] The amide group provides a rigid, planar linker that can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[4]

This unique combination has led to the discovery of compounds with a wide spectrum of biological activities, including:

  • Anticancer: Primarily through the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and signaling proteins like EGFR.[5][6][7]

  • Antifungal: By targeting key enzymes in fungal cell membrane biosynthesis.[8]

  • Anti-inflammatory & Analgesic: Demonstrating modulation of inflammatory pathways.[9][10]

  • Antiallergic: Showing potential in mitigating allergic reactions.[11]

This guide will focus on the most robustly researched of these activities, providing a technical blueprint for scientists working to harness the potential of this chemical class.

Synthetic Strategies and Molecular Architecture

The synthesis of imidazole pyrimidine amides typically follows a convergent approach where the core heterocyclic systems are constructed and then joined. A variety of methods exist for forming the individual imidazole and pyrimidine rings, such as the Debus and Radiszewski syntheses for imidazoles.[12] One particularly powerful and versatile method for imidazole synthesis is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and is highly amenable to creating substituted imidazoles.[2]

The general workflow involves preparing a functionalized imidazole or pyrimidine intermediate that can then be coupled with its partner heterocycle via standard amide bond formation protocols.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Product P1 Imidazole Precursor (e.g., Amino-imidazole) C Amide Coupling (e.g., EDC/HOBt or SOCl2) P1->C P2 Pyrimidine Precursor (e.g., Pyrimidine Carboxylic Acid) P2->C FP Imidazole Pyrimidine Amide Scaffold C->FP

Caption: General Synthetic Workflow for Imidazole Pyrimidine Amides.

Key Pharmacological Targets and Mechanisms of Action

The therapeutic efficacy of these compounds is rooted in their ability to selectively interact with and modulate the function of critical protein targets.

Cyclin-Dependent Kinase (CDK) Inhibition in Oncology

A primary and extensively studied mechanism of action for the anticancer effects of imidazole pyrimidine amides is the inhibition of Cyclin-Dependent Kinases (CDKs).[6] CDKs are serine/threonine kinases that form complexes with cyclin proteins to regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

Novel imidazole pyrimidine amides have been developed as potent inhibitors of CDK2.[6] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb). This action blocks the cell's transition from the G1 to the S phase, effectively halting DNA replication and inducing cell cycle arrest in cancer cells.[7]

G G1 G1 Phase S S Phase (DNA Synthesis) CDK Cyclin E / CDK2 Complex G1->CDK Cell Growth Signals Rb pRb (Active) CDK->Rb Phosphorylation E2F E2F Rb->E2F Binds & Inhibits pRb p-pRb (Inactive) E2F->S Transcription of S-phase genes Inhibitor Imidazole Pyrimidine Amide Inhibitor->CDK Inhibition

Caption: Inhibition of the G1/S cell cycle transition by CDK2 inhibitors.

Compound IDTargetIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Compound 3j CDK21300--[5]
AZD5438 CDK2-Various-[5]
AT7519 CDK2-Various-[5]
Series Lead CDK2<10HCT1160.05[6]
Lanosterol 14α-Demethylase (CYP51) Inhibition in Mycology

The imidazole moiety is a classic pharmacophore found in many azole antifungal drugs. Imidazo[1,2-a]pyrimidine derivatives leverage this feature to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.

By binding to the heme iron in the active site of CYP51, these compounds disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and fluidity of the fungal cell membrane, ultimately resulting in fungal cell death.[8]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->CYP51 Inhibition

Caption: Mechanism of antifungal action via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazole pyrimidine amide scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • Lipophilicity Management: A key determinant of overall efficacy is the control of lipophilicity (often measured as cLogP). For CDK inhibitors, maintaining a balanced lipophilicity was essential to achieve high in vitro potency while ensuring acceptable physicochemical properties and minimizing off-target effects on CYP isoforms and the hERG potassium ion channel.[6]

  • Amide Substituents: For antiallergic pyrimidine amides, the presence of the amide carbonyl group and an oxygen atom at the alpha-position of this carbonyl were found to be critical for activity in passive cutaneous anaphylaxis assays.[11]

  • Ring Substitutions: In anticancer derivatives targeting EGFR, the specific placement of electron-donating or electron-withdrawing groups on the aryl rings of the imidazole or pyrimidine systems can drastically alter binding affinity and selectivity for wild-type versus mutant forms of the kinase.[7]

Preclinical Characterization: Experimental Protocols

The robust evaluation of novel imidazole pyrimidine amides requires a suite of validated biochemical and cellular assays.

Protocol: In Vitro CDK2/Cyclin E Kinase Assay
  • Objective: To determine the direct inhibitory activity of a test compound against the CDK2 enzyme.

  • Methodology:

    • Reagents: Recombinant human CDK2/Cyclin E, Histone H1 protein (substrate), ³³P-ATP, test compound series, kinase buffer.

    • Procedure: a. Serially dilute test compounds in DMSO. b. In a 96-well plate, add kinase buffer, substrate (Histone H1), and the diluted test compound. c. Initiate the reaction by adding the CDK2/Cyclin E enzyme complex and ³³P-ATP. d. Incubate at 30°C for 30 minutes. e. Terminate the reaction by adding phosphoric acid. f. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. g. Wash the plate multiple times to remove unincorporated ³³P-ATP. h. Add scintillant and measure radioactive incorporation using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (SRB Assay)
  • Objective: To measure the growth inhibitory effect of a test compound on cancer cell lines.

  • Methodology:

    • Reagents: Human cancer cell line (e.g., HCT116, MCF-7), growth medium, Sulforhodamine B (SRB) dye, trichloroacetic acid (TCA), Tris base.

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound and incubate for 72 hours. c. Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C. d. Wash the plates with water and allow them to air dry. e. Stain the cells with SRB solution for 30 minutes at room temperature. f. Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. g. Solubilize the bound stain with 10 mM Tris base solution. h. Read the absorbance at 510 nm on a plate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Pharmacokinetic and In Vivo Profile

A successful drug candidate must possess not only high potency but also favorable pharmacokinetic (PK) properties. For select imidazole pyrimidine amides developed as CDK inhibitors, in vivo studies have been conducted. A lead compound from one series demonstrated an attractive overall profile, possessing suitable physicochemical and pharmacokinetic properties for oral dosing in preclinical models.[6] This highlights the potential to optimize this scaffold to achieve good oral bioavailability and a suitable half-life for clinical development.

ParameterValueSpecies
Oral Bioavailability (F%) > 30%Rat
Clearance (mL/min/kg) ModerateRat
Half-life (t₁/₂) 2-4 hoursMouse
In Vivo Efficacy Tumor stasisXenograft Model

Note: Data is representative of a successful lead compound as described in the literature.[6]

Future Directions and Conclusion

The imidazole pyrimidine amide scaffold is a clinically relevant and highly druggable chemical class. Its versatility has been proven through the development of potent inhibitors against diverse targets in oncology and infectious disease. Future research will likely focus on:

  • Enhancing Selectivity: Developing inhibitors that can distinguish between different CDK isoforms or target specific mutant kinases to improve therapeutic windows and reduce toxicity.

  • Exploring New Targets: Applying the scaffold to other disease areas where its favorable drug-like properties can be leveraged.

  • Hybrid Molecules: Designing hybrid drugs that combine the imidazole pyrimidine amide core with other pharmacophores to achieve multi-targeted therapies, a strategy already being explored.[7][13]

References

  • Chebanov, V. et al. (2020). Efficient synthesis of imidazole and pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 56(10), 1329–1334. [Link]

  • Shevchenko, A. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances. [Link]

  • Oleti, N. et al. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Almirante, L. et al. (1966). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Jones, C. D. et al. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-9. [Link]

  • Gowda, B. K. et al. (2021). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. ResearchGate. [Link]

  • Shrivastava, S. K. et al. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. [Link]

  • Almirante, L. et al. (1968). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry. [Link]

  • Wang, X. et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • El-Sayed, M. A. et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]

  • de Oliveira, C. S. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • El-Naggar, M. et al. (2023). Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemistrySelect. [Link]

  • Wang, H. et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Kadu, R. et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Koga, H. et al. (1989). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Arzneimittel-Forschung. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Gungor, T. et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry. [Link]

Sources

Foundational

Mechanism of Action of 2-(1H-Imidazol-1-yl)pyrimidine Scaffolds: A Technical Guide

Executive Summary The 2-(1H-Imidazol-1-yl)pyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets through tunable electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1H-Imidazol-1-yl)pyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets through tunable electronic and steric properties. While historically utilized in antifungal azoles, recent optimization campaigns have repositioned this scaffold as a potent effector in oncology and inflammation.

This guide analyzes the mechanism of action (MOA) of these compounds, focusing on two distinct pharmacological modalities:

  • ATP-Competitive Kinase Inhibition: Specifically targeting the RAF/MEK/ERK pathway and Cyclin-Dependent Kinases (CDKs).

  • Protein-Protein Interaction (PPI) Disruption: Inhibition of inducible Nitric Oxide Synthase (iNOS) dimerization.

Chemical Biology & Structural Basis

The pharmacological versatility of the 2-(imidazol-1-yl)pyrimidine scaffold stems from its unique structural attributes:

  • Planarity & Torsion: The bond connecting the imidazole N1 and pyrimidine C2 allows for a specific dihedral angle (typically <10° in crystal structures), facilitating intercalation into narrow binding pockets.

  • Hydrogen Bond Acceptors: The pyrimidine nitrogens (N1, N3) and the imidazole N3 serve as critical acceptors for hydrogen bonding with backbone residues in enzyme active sites (e.g., the "hinge region" of kinases).

  • Electronic Tuning: Substituents on the pyrimidine ring (positions 4 and 6) modulate the electron density of the core, altering pKa and solubility without disrupting the core binding geometry.

Core Mechanism I: Kinase Inhibition (RAF/MEK/ERK Pathway)

Mechanistic Narrative

In the context of melanoma and other solid tumors, 2-(imidazol-1-yl)pyrimidine derivatives function primarily as Type I ATP-competitive inhibitors .

  • Target Recognition: The compound enters the ATP-binding cleft of the kinase (e.g., CRAF or BRAF).

  • Hinge Interaction: The pyrimidine core forms a bidentate hydrogen bond with the kinase hinge region backbone. The imidazole moiety often orients towards the gatekeeper residue, dictating selectivity.

  • Steric Blockade: Bulky substituents at the pyrimidine C4 position occupy the hydrophobic back-pocket, preventing ATP binding and locking the kinase in an inactive conformation.

  • Downstream Effect: Inhibition of RAF kinase activity prevents the phosphorylation of MEK, thereby silencing the ERK signaling cascade, which results in G1 cell cycle arrest and apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of these compounds within the MAPK signaling cascade.

RAF_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS-GTP RTK->RAS Activation RAF RAF (CRAF/BRAF) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (Blocked) Inhibitor 2-(Imidazol-1-yl)pyrimidine (Inhibitor) Inhibitor->RAF ATP Competition ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Intervention of 2-(imidazol-1-yl)pyrimidine inhibitors at the RAF kinase level, blocking downstream MEK/ERK phosphorylation.

Core Mechanism II: iNOS Dimerization Inhibition

Unlike standard enzyme inhibitors that target the active site, certain 2-(imidazol-1-yl)pyrimidine derivatives (e.g., Compound 21b) act as allosteric disruptors of protein-protein interactions .

  • Mechanism: Inducible Nitric Oxide Synthase (iNOS) is only active as a homodimer. These compounds bind to the monomeric interface, sterically clashing with the partner monomer.

  • Outcome: This prevents the formation of the active dimer, halting NO production without competing with the substrate (L-arginine) or cofactor (BH4), leading to higher selectivity over constitutive isoforms (eNOS, nNOS).

Quantitative Data Summary

The following table summarizes potency data for key derivatives across different targets, highlighting the scaffold's versatility.

Compound IDTargetAssay TypeIC50 / KdBiological OutcomeRef
7a CRAFKinase Assay0.62 µMInhibition of melanoma cell proliferation (A375P)[1]
21b iNOSDimerization2.4 µMReduction of NO in LPS-stimulated cells[2]
3d MCF-7Cell Viability43.4 µMApoptosis induction (Bax/Bcl-2 modulation)[3]
19a JAK2Kinase Assay<10 nMInhibition of STAT phosphorylation[4]

Experimental Protocols

Protocol A: Synthesis of 2-(1H-Imidazol-1-yl)pyrimidines

Rationale: The Chichibabin reaction or nucleophilic aromatic substitution are standard. The following describes a robust substitution method.

  • Reagents: 2-Chloropyrimidine derivative (1.0 eq), Imidazole derivative (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the 2-chloropyrimidine in DMF under N2 atmosphere.

    • Add K2CO3 and the imidazole derivative.

    • Heat the mixture to 80–100°C for 4–12 hours (monitor via TLC/LC-MS).

    • Workup: Pour into ice water. If precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Recrystallize from EtOH or column chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Z'-LYTE or LanthaScreen assays are preferred for high-throughput validation of kinase inhibitors.

  • Preparation: Prepare 10 mM stock of inhibitor in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 2.5 µL of 4x Inhibitor to 384-well plate.

    • Add 5 µL of 2x Kinase/Peptide Mixture (e.g., CRAF + Ser/Thr peptide).

    • Add 2.5 µL of 4x ATP solution (at Km concentration).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of Development Reagent (Site-specific protease). Incubate 1 hour.

  • Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate Emission Ratio.

  • Analysis: Plot % Phosphorylation vs. Log[Inhibitor] to determine IC50.

Validation Workflow

The following workflow outlines the logical progression from synthesis to lead candidate selection.

Workflow Synthesis Scaffold Synthesis (Substituent Variation) BiochemScreen Biochemical Screen (Kinase/iNOS IC50) Synthesis->BiochemScreen Library Generation CellScreen Cellular Viability (MCF-7 / A375) BiochemScreen->CellScreen Hits (<1 µM) Selectivity Selectivity Profiling (Panel of 50+ Kinases) CellScreen->Selectivity Potent Leads MOA_Conf MOA Confirmation (Western Blot / Crystallography) Selectivity->MOA_Conf Selective Leads MOA_Conf->Synthesis SAR Refinement

Caption: Hit-to-Lead optimization cascade for 2-(imidazol-1-yl)pyrimidine derivatives.

References

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorg.[1] Med. Chem. Lett. (2010).[2][3] Link

  • Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. J. Med. Chem. (2007).[2] Link

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turk. J. Chem.[4] (2021).[5][4][6] Link

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. J. Med.[7] Chem. (2013). Link

  • Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors. RSC Adv. (2023).[5][6] Link

Sources

Exploratory

Technical Guide: Discovery &amp; Optimization of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors

[1][2][3] Executive Summary This technical guide details the medicinal chemistry strategy, synthesis, and biological evaluation of 1-methyl-1H-imidazole derivatives as potent, ATP-competitive inhibitors of Janus Kinase 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide details the medicinal chemistry strategy, synthesis, and biological evaluation of 1-methyl-1H-imidazole derivatives as potent, ATP-competitive inhibitors of Janus Kinase 2 (JAK2).

The discovery of the V617F somatic mutation in the JAK2 pseudokinase domain has identified the JAK-STAT pathway as a critical therapeutic target for myeloproliferative neoplasms (MPNs), including polycythemia vera (PV) and myelofibrosis (MF).[1] While first-generation inhibitors like Ruxolitinib demonstrated clinical efficacy, the search for second-generation inhibitors with improved physicochemical properties and selectivity profiles remains a priority.

This guide focuses on the "scaffold hopping" strategy that transitioned from a pyrazole-based clinical candidate (AZD1480 ) to the discovery of Compound 19a , a 1-methyl-1H-imidazole derivative with nanomolar potency (IC50 = 0.003 µM) and significant oral bioavailability.

Scientific Rationale & Design Strategy

The Target: JAK-STAT Signaling

JAK2 is a non-receptor tyrosine kinase.[1][2] Upon cytokine binding (e.g., EPO, TPO), JAK2 autophosphorylates and subsequently phosphorylates STAT proteins (Signal Transducers and Activators of Transcription).[1][2] Phosphorylated STATs dimerize and translocate to the nucleus to drive the transcription of pro-survival genes.[1][3]

Figure 1: The JAK-STAT Signaling Cascade

JAK_STAT_Pathway Cytokine Cytokine (EPO/TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Activation JAK2_Active JAK2 (Autophosphorylated) JAK2_Inactive->JAK2_Active Phosphorylation STAT STAT Monomer JAK2_Active->STAT Recruitment & Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Canonical JAK-STAT signaling pathway highlighting the critical phosphorylation step targeted by ATP-competitive inhibitors.

Scaffold Hopping: Pyrazole to Imidazole

The design strategy originated from AZD1480 , a pyrazole-based inhibitor. While potent, the pyrazole series presented opportunities for physicochemical optimization.

  • Hinge Binding: The 1-methyl-1H-imidazol-4-amine moiety was identified as a bioisostere for the amino-pyrazole.

  • Gatekeeper Interaction: Crystallographic analysis suggested that the N-1 methyl group of the imidazole induces a shift (~0.6 Å) away from the hinge region compared to the pyrazole, positioning the methyl group favorably towards the Met929 gatekeeper residue.

  • Selectivity: This subtle structural shift allows for maintained potency against JAK2 while potentially improving selectivity against other kinases with smaller gatekeeper residues.

Chemical Synthesis

The synthesis of the lead imidazole derivatives typically follows a convergent route, utilizing microwave-assisted nucleophilic aromatic substitution (


) to couple the imidazole core with the desired heteroaromatic "B-ring."

Figure 2: General Synthetic Workflow for Compound 19a

Synthesis_Workflow Start Substituted Heterocycle (B-Ring) Activation Activation (TsCl / NaOH) Start->Activation Activated_Int Activated Intermediate Activation->Activated_Int Coupling Coupling (Microwave, 100°C) Activated_Int->Coupling Imidazole 1-methyl-1H- imidazol-4-amine Imidazole->Coupling Deprotection Deprotection (Acid/Base) Coupling->Deprotection Final Compound 19a (Lead) Deprotection->Final

Caption: Convergent synthetic route utilizing microwave-assisted coupling to install the amino-imidazole hinge binder.

Key Synthetic Steps:
  • Activation: The heteroaromatic B-ring precursors (often chloropyrimidines or similar) are activated or protected if necessary.

  • Coupling: The critical step involves the reaction of 1-methyl-1H-imidazol-4-amine (or its salt) with the activated B-ring electrophile.

    • Conditions: Acetonitrile (

      
      ), Diisopropylethylamine (DIPEA), Microwave irradiation at 100°C.
      
    • Rationale: Microwave heating accelerates the

      
       reaction, which can be sluggish with electron-rich amino-imidazoles.
      
  • Deprotection/Workup: Removal of protecting groups (if applicable) and purification via reverse-phase HPLC.

Pharmacology & Structure-Activity Relationship (SAR)

The transition to the imidazole scaffold resulted in compounds with exceptional potency. The data below compares the clinical candidate AZD1480 (pyrazole) with the lead imidazole Compound 19a .

In Vitro Potency & Selectivity
CompoundScaffoldJAK2 IC50 (µM)JAK2 (High ATP) IC50TEL-JAK2 Cell GI50 (µM)
AZD1480 Pyrazole0.0580.060~0.050
Compound 19a Imidazole 0.003 0.003 0.034
Compound 13c Imidazole (7-OMe)0.024N/DN/D
  • Compound 19a demonstrates single-digit nanomolar potency in biochemical assays.

  • Cellular Activity: The potency translates well to the TEL-JAK2 cellular model (Ba/F3 cells engineered to depend on JAK2 signaling), indicating good membrane permeability.

  • Selectivity: The series showed significant selectivity against JAK3 and moderate selectivity against JAK1.[4]

Mechanistic Insights
  • Type I Binding: The inhibitors function as Type I ATP-competitive binders.

  • B-Ring Optimization: Fused bicyclic B-rings were found to optimally fill the hydrophobic pocket adjacent to the hinge, contributing to the high affinity.[1]

  • Gatekeeper: The interaction with Met929 is critical.[5] Bulky substituents on the imidazole N-1 position were generally detrimental, confirming the tight steric constraints of the gatekeeper pocket.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard procedures for validating these inhibitors.

Biochemical Kinase Assay (LANCE/FRET)

Objective: Determine the


 of compounds against recombinant JAK2 enzyme.
  • Reagents: Recombinant JAK2 kinase domain, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, and detection reagents (Eu-labeled anti-phosphotyrosine antibody, APC-SA).

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Reaction:

    • Mix Enzyme (0.5 nM final) + Peptide Substrate (500 nM) + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Tween-20).
      
    • Initiate reaction with ATP (

      
       concentration).
      
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Stop Solution containing EDTA and detection reagents.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Ba/F3 Cellular Proliferation Assay

Objective: Assess cellular potency in an engineered cell line dependent on JAK2 signaling.

  • Cell Line: Murine Ba/F3 cells stably transfected with TEL-JAK2 fusion protein (constitutively active JAK2).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates using RPMI 1640 medium + 10% FBS.

  • Treatment: Add test compounds (serial dilutions) and incubate for 72 hours at 37°C, 5%

    
    .
    
  • Viability Measurement: Add CellTiter-Glo (Promega) or Resazurin reagent.

  • Quantification: Measure luminescence or fluorescence. Normalize to DMSO control (100% viability) and staurosporine (0% viability).

References

  • Su, Q., Ioannidis, S., Chuaqui, C., et al. (2014).[6] Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.[7][5][1][6][8] Journal of Medicinal Chemistry, 57(1), 144–158.[6] [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 54(1), 262–276. [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies.[1][2][3] Oncogene, 32(21), 2601–2613. [Link]

Sources

Foundational

Initial screening of 2-(1H-Imidazol-1-yl)pyrimidine for anticancer activity

Executive Summary: The Pharmacophore Chimera The 2-(1H-Imidazol-1-yl)pyrimidine core represents a "privileged scaffold" in medicinal chemistry, fusing the nitrogen-rich pyrimidine ring (found in DNA bases and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Chimera

The 2-(1H-Imidazol-1-yl)pyrimidine core represents a "privileged scaffold" in medicinal chemistry, fusing the nitrogen-rich pyrimidine ring (found in DNA bases and kinase inhibitors like Imatinib) with the imidazole moiety (a common histidine mimic and metal-coordinating ligand).

This guide details the technical workflow for the initial screening of this scaffold. Unlike generic screening, this protocol is optimized for nitrogen-heterocycle kinase inhibitors, addressing specific solubility challenges and mechanistic tendencies (ATP-competitive inhibition) inherent to this class.

Key Objectives:

  • Validate Purity: Ensure the N-C bond integrity before biological exposure.

  • Quantify Potency: Determine IC50 values using metabolic assays (MTT/MTS).

  • Establish Selectivity: Calculate the Selectivity Index (SI) against non-cancerous lines.

  • Define Mechanism: Correlate cytotoxicity with cell cycle arrest or apoptosis.

Strategic Rationale & Chemical Space

The 2-(1H-Imidazol-1-yl)pyrimidine scaffold functions primarily as a Kinase Hinge Binder .

  • Pyrimidine N1/N3: Accepts hydrogen bonds from the kinase hinge region (e.g., Val/Leu residues).

  • Imidazole Ring: Provides vectors for

    
    -
    
    
    
    stacking with the gatekeeper residue or solubility-enhancing side chains.

Target Hypothesis: Based on structural homology, derivatives of this core likely target EGFR (Epidermal Growth Factor Receptor) , CDK2 (Cyclin-Dependent Kinase 2) , or BRAF .

Phase I: In Silico Triage (Virtual Screening)

Before wet-lab synthesis, candidates must be filtered to reduce attrition.

Workflow:

  • Target Selection: Download PDB structures for EGFR (e.g., 1M17) and CDK2 (e.g., 1DI8).

  • Ligand Prep: Minimize energy of the 2-(1H-Imidazol-1-yl)pyrimidine derivatives using MMFF94 force field.

  • Docking: Use AutoDock Vina or Glide.

    • Pass Criteria: Binding Affinity (

      
      ) < -8.0 kcal/mol.
      
    • RMSD: < 2.0 Å relative to the co-crystallized ligand.

Phase II: Chemical Synthesis QC

Critical Checkpoint: Nitrogen-linked heteroaromatics are prone to hydrolysis or isomerization. You must validate the material before screening.

  • 1H NMR (DMSO-

    
    ):  Look for the characteristic downfield shift of the Imidazole C2-H proton (
    
    
    
    ppm) and Pyrimidine protons.
  • LC-MS: Purity must be >95% . Impurities >5% can cause false positives (pan-assay interference compounds - PAINS).

Phase III: In Vitro Cytotoxicity Screening (The Core Protocol)

This section details the MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), optimized for hydrophobic small molecules.

Cell Line Selection

Select lines representing different tissue origins to detect broad vs. specific activity.

  • MCF-7: Breast adenocarcinoma (Hormone dependent).

  • A549: Lung carcinoma (KRAS mutant).

  • HCT-116: Colon cancer (p53 wild type).

  • Control: HUVEC or HEK293 (Normal tissue proxy).

Reagent Preparation
  • Stock Solution: Dissolve compound in 100% DMSO to 10 mM.

    • Note: Sonicate for 10 mins if turbidity persists.

  • Working Solution: Dilute in complete media immediately before use. Final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent toxicity.

  • MTT Reagent: 5 mg/mL in PBS.[1][2] Filter sterilize (0.22 µm) and store in dark at 4°C.

Step-by-Step Protocol
  • Seeding (Day 0):

    • Harvest cells in log phase.

    • Seed 96-well plates: 5,000 cells/well (fast growers like HeLa) to 10,000 cells/well (slow growers like MCF-7).

    • Volume: 100 µL/well.

    • Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS, not cells.

  • Incubation (Day 1):

    • Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Remove old media (carefully, do not disturb monolayer).

    • Add 100 µL of serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate.

    • Controls:

      • Negative: 0.5% DMSO in Media.

      • Positive: Doxorubicin or 5-Fluorouracil (standard reference).

      • Blank: Media only (no cells).

  • Exposure (Day 1–4):

    • Incubate for 48 or 72 hours.[2] (72h is preferred for kinase inhibitors to allow cell cycle arrest to manifest as growth inhibition).

  • Development (Day 4):

    • Add 10 µL MTT stock to each well (final conc: 0.5 mg/mL).

    • Incubate 3–4 hours at 37°C. (Look for purple formazan crystals).

    • Aspirate media completely.

    • Add 100 µL DMSO to solubilize crystals.

    • Shake plate on orbital shaker for 10 mins.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Hit Selection

Calculating % Inhibition


IC50 Determination

Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Selectivity Index (SI)

A critical metric for drug safety.



  • SI > 10: Highly selective (Promising Hit).

  • SI < 2: General toxin (Discard).

Table 1: Representative Data Structure for Screening

Compound IDR-Group Subst.MCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)SI (MCF-7)Status
IP-001 -H (Core)>100>100>100N/AInactive
IP-005 4-Cl-Phenyl12.5 ± 1.218.2 ± 2.185.0 ± 4.56.8 Hit
IP-012 3-NO2-Benzyl2.1 ± 0.545.0 ± 3.04.5 ± 0.82.1Toxic

Visualizing the Screening Workflow

ScreeningWorkflow Start Library Generation (2-(1H-Imidazol-1-yl)pyrimidine) InSilico In Silico Docking (EGFR/CDK2) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Top 10% QC QC Check (NMR/LC-MS >95%) Synthesis->QC QC->Synthesis Fail MTT MTT Cytotoxicity Screen (3 Cell Lines + Normal) QC->MTT Pass Analysis Data Analysis (IC50 & SI Calculation) MTT->Analysis Decision SI > 3.0? Analysis->Decision Hit Lead Candidate (Proceed to Mechanism) Decision->Hit Yes Discard Discard/Redesign Decision->Discard No

Figure 1: Decision-tree workflow for filtering pyrimidine-imidazole derivatives from synthesis to lead identification.

Phase IV: Mechanistic Validation (Flow Cytometry)

Once a "Hit" (IC50 < 10 µM, SI > 3) is identified, the mechanism must be validated. Since pyrimidine-imidazoles often act as kinase inhibitors, they typically induce Apoptosis or G2/M Phase Arrest .

Annexin V/PI Staining (Apoptosis)
  • Principle: Detects phosphatidylserine externalization (early apoptosis).

  • Protocol: Treat cells at IC50 for 24h -> Stain with Annexin V-FITC and Propidium Iodide (PI) -> Analyze via Flow Cytometry.

  • Expected Result:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired).

    • Q2 (Annexin+/PI+): Late Apoptosis.[3]

Cell Cycle Analysis
  • Protocol: Fix cells in 70% Ethanol -> Stain with PI/RNase A -> Flow Cytometry.

  • Hypothesis: If targeting Microtubules (like colchicine site), expect G2/M arrest . If targeting CDK2, expect G1/S arrest .

MechanismPath Drug Hit Compound (Pyrimidine-Imidazole) Target Target Binding (Kinase ATP Pocket) Drug->Target Inhibition Signal Signal Transduction (Phosphorylation Block) Target->Signal Cycle Cell Cycle Arrest (G2/M or G1/S) Signal->Cycle Apoptosis Apoptosis (Caspase 3/7 Activation) Cycle->Apoptosis Unresolved Arrest

Figure 2: Proposed Mechanism of Action (MOA) cascade for pyrimidine-imidazole kinase inhibitors.

References

  • Alley, M. C., et al. (1988).[4] "Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay." Cancer Research, 48(3), 589-601.[4] Link

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program. Link

  • Zhang, L., et al. (2010). "Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines." Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577.[5] Link

  • Hassan, A. S., et al. (2023).[6] "Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants."[3] ChemMedChem, 18(8).[3] Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N-aryl-2-(imidazol-1-yl)pyrimidin-4-amines

Application Note: Regioselective Executive Summary & Strategic Analysis The N-aryl-2-(imidazol-1-yl)pyrimidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective

Executive Summary & Strategic Analysis

The N-aryl-2-(imidazol-1-yl)pyrimidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and BCR-ABL inhibitors). The synthesis hinges on the sequential functionalization of the pyrimidine core.[1]

The Core Challenge: The primary synthetic hurdle is controlling regioselectivity on the 2,4-dichloropyrimidine starting material.

  • Kinetic Control (C4): The C4 position is significantly more electrophilic due to the para-relationship with N1 and ortho-relationship with N3, leading to a lower LUMO energy coefficient at C4 compared to C2.

  • Deactivation: Once the C4 position is substituted with an electron-donating amine (

    
    ), the pyrimidine ring becomes electron-rich (deactivated), making the subsequent displacement of the C2-chloride by the imidazole nucleophile energetically demanding.
    

This guide details a Sequential Nucleophilic Aromatic Substitution (


)  workflow that leverages these electronic properties to ensure high regiochemical fidelity.

Synthesis Workflow Visualization

The following logic flow outlines the critical decision nodes and reaction pathways.

G Start Start: 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (Kinetic Control) Start->Step1 Aryl Amine (1.0 eq) DIPEA, iPrOH, 0°C Check QC: Regioisomer Check (NMR/LCMS) Step1->Check Crude Analysis Intermed Intermediate: 2-chloro-N-arylpyrimidin-4-amine Check->Intermed >95% C4-isomer Step2 Step 2: C2-Imidazolylation (Thermodynamic/Forcing) Intermed->Step2 Imidazole (Excess) NMP, 160°C (MW) Product Target: N-aryl-2-(imidazol-1-yl)pyrimidin-4-amine Step2->Product Purification

Figure 1: Sequential


 workflow emphasizing the transition from kinetic control (Step 1) to thermodynamic forcing conditions (Step 2).

Detailed Experimental Protocols

Protocol A: C4-Selective Amination (The Kinetic Step)

Objective: Install the aryl amine at the C4 position while preventing bis-substitution or C2-attack.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aryl Amine (Aniline derivative) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropyl Alcohol (iPrOH) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine in iPrOH (0.2 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Rationale: Low temperature maximizes the kinetic preference for C4 over C2.

  • Addition: Add DIPEA followed by the dropwise addition of the Aryl Amine (dissolved in minimal iPrOH) over 15 minutes.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC/LCMS. Look for the consumption of the dichloride. If bis-substitution (product at both C2 and C4) is observed, reduce temperature or amine equivalents.

  • Work-up: The product often precipitates out of the alcohol. Filter the solid and wash with cold iPrOH. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, and recrystallize.

Key Validation Point:

  • 1H NMR: The C5-proton of the pyrimidine ring appears as a doublet. In the 2,4-dichloro starting material, this is typically ~7.5 ppm. Upon C4-amination, this signal often shifts upfield due to shielding by the amino group.

Protocol B: C2-Imidazolylation (The Forcing Step)

Objective: Displace the deactivated C2-chloride with imidazole.

Reagents:

  • Intermediate (from Protocol A) (1.0 equiv)

  • Imidazole (3.0 – 5.0 equiv)

  • Base:

    
     (2.0 equiv) (Optional if using excess imidazole)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Procedure (Microwave Assisted - Recommended):

  • Setup: In a microwave-safe vial, suspend the Intermediate and Imidazole in NMP (0.5 M).

    • Why Excess Imidazole? Imidazole acts as both the nucleophile and the base to quench the HCl generated. It is also a poor nucleophile compared to aliphatic amines, requiring mass action to drive the reaction.

  • Irradiation: Seal the vial and irradiate at 160°C for 30–60 minutes (High Absorption setting).

    • Thermal Alternative: If microwave is unavailable, heat to 140°C in a sealed pressure tube (oil bath) for 12–24 hours.

  • Work-up: Pour the reaction mixture into ice-water. The target compound usually precipitates. Filter and wash with water.[2]

  • Purification: If the product is oiled out, extract with DCM/MeOH (9:1). Purify via flash column chromatography (DCM:MeOH gradient, 0

    
     10%).
    

Analytical Data & Troubleshooting

Data Summary Table
ParameterC4-Amination (Step 1)C2-Imidazolylation (Step 2)
Primary Challenge Regioselectivity (C4 vs C2)Reactivity (Deactivated Ring)
Temperature 0°C

RT
140°C – 180°C
Solvent System Protic (iPrOH, EtOH)Polar Aprotic (NMP, DMF, DMSO)
Typical Yield 75 – 90%50 – 75%
Common Byproduct Bis-amino pyrimidineHydrolysis (Pyrimidinone)
Troubleshooting Guide
  • Issue: Low Conversion in Step 2.

    • Cause: The C4-amino group donates electron density into the ring, raising the energy barrier for the second

      
      .
      
    • Solution: Switch to NaH (Sodium Hydride) in DMF. Deprotonate the imidazole ex situ to form the sodium imidazolide (a stronger nucleophile) before adding the chloropyrimidine. Caution: This may also deprotonate the C4-NH, but the imidazolide is usually nucleophilic enough to react at C2.

  • Issue: Formation of "Bis-product" in Step 1.

    • Cause: Reaction temperature too high or amine added too quickly.

    • Solution: Strictly maintain 0°C during addition. Use a slight deficiency of the amine (0.95 equiv) to ensure the dichloride is in excess.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.[3][4]

    • Context: Establishes the kinetic preference for C4 substitution due to N1/N3 activ
    • Source:Journal of Organic Chemistry, 2006, 71(16), 6254–6257.
  • Microwave Synthesis of Imidazolyl-Pyrimidines

    • Title: Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[5][6] (Analogous conditions for imidazole displacement).

    • Context: Validates the use of high-temperature microwave irradiation (160°C)
    • Source:RSC Advances, 2024, 14, 22368-22373.[5]

  • Kinase Inhibitor Application (Nilotinib/Imatinib Analogues)

    • Title: Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors.[7]

    • Context: Describes the medicinal chemistry utility of the N-aryl-2-heteroaryl-pyrimidin-4-amine scaffold.
    • Source:Journal of Medicinal Chemistry, 1993, 36(19), 2716-25.

Sources

Application

Utilizing 2-(1H-Imidazol-1-yl)pyrimidine in antiviral drug discovery

Application Note: Utilizing 2-(1H-Imidazol-1-yl)pyrimidine Scaffolds in Antiviral Drug Discovery Executive Summary The 2-(1H-Imidazol-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, dist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-(1H-Imidazol-1-yl)pyrimidine Scaffolds in Antiviral Drug Discovery

Executive Summary

The 2-(1H-Imidazol-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its fused isomer (imidazo[1,2-a]pyrimidine). Unlike the rigid fused system, the linked 2-(1H-imidazol-1-yl)pyrimidine core possesses a rotatable C-N bond, allowing for "induced fit" binding modes within viral enzyme pockets (e.g., polymerases) or host factors (e.g., p38 MAPK, iNOS). This Application Note provides a comprehensive guide for utilizing this scaffold in antiviral discovery, detailing chemical synthesis, primary cytopathic effect (CPE) screening, and mechanism-of-action (MoA) deconvolution via Time-of-Addition assays.

Chemical Context & Scaffold Design

The core structure consists of a pyrimidine ring linked at the C2 position to the N1 of an imidazole ring. This nitrogen-rich architecture offers:

  • Hydrogen Bond Acceptors: Multiple nitrogens (N3 of imidazole, N1/N3 of pyrimidine) facilitate interactions with serine/threonine residues in viral active sites.

  • Solubility: The high polarity improves aqueous solubility compared to all-carbon biaryls.

  • Fragment Growth: The C4/C5/C6 positions of the pyrimidine and C2/C4/C5 of the imidazole are modifiable vectors for Fragment-Based Drug Design (FBDD).

Protocol 1: Chemical Synthesis (The "Make" Phase)

Objective: Synthesize the core scaffold 2-(1H-imidazol-1-yl)pyrimidine via Nucleophilic Aromatic Substitution (


).

Mechanism: The electron-deficient nature of the pyrimidine ring (enhanced by the two nitrogen atoms) makes the C2-position highly susceptible to nucleophilic attack by the imidazole nitrogen.

Reagents & Equipment:
  • Substrate: 2-Chloropyrimidine (CAS: 1722-12-9)

  • Nucleophile: 1H-Imidazole (CAS: 288-32-4)

  • Base: Potassium Carbonate (

    
    , anhydrous) or Sodium Hydride (NaH) for difficult substrates.
    
  • Solvent: DMF (Anhydrous) or DMSO.

  • Purification: Flash Column Chromatography (SiO2).

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-Imidazole (1.2 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the imidazole N-H.
    
  • Addition: Add 2-Chloropyrimidine (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to

    
    . Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.
    
    • Checkpoint: The product spot should be more polar than the starting chloride.

  • Work-up: Cool to RT. Pour into ice-cold water (10x reaction volume). The product may precipitate.

    • If Solid: Filter and wash with cold water.[1]

    • If Soluble: Extract with EtOAc (3x). Wash organics with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Gradient: 0-10% MeOH/DCM).

Visual Workflow (Synthesis):

SynthesisWorkflow Start Start: 2-Chloropyrimidine + Imidazole Mix Mix in DMF + K2CO3 (Base) Start->Mix Heat Heat 80-100°C (SnAr Reaction) Mix->Heat Monitor Monitor: TLC/LC-MS (Target Mass Observed?) Heat->Monitor Monitor->Heat No (Continue) Workup Quench: Ice Water Extract: EtOAc Monitor->Workup Yes Purify Purify: Flash Column/Recryst. Workup->Purify

Caption: Figure 1:


 synthetic route for generating the 2-(1H-imidazol-1-yl)pyrimidine core.

Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)

Objective: Quantify the antiviral potency (


) and cytotoxicity (

) of the synthesized derivatives.

Context: The Cytopathic Effect (CPE) reduction assay is the gold standard for phenotypic screening. It measures a compound's ability to prevent virus-induced cell death.[2]

Materials:
  • Cell Line: Vero E6 (for SARS-CoV-2) or MDCK (for Influenza).

  • Reagent: CellTiter-Glo® (ATP-based) or MTT/MTS (Metabolic).

  • Controls: Remdesivir (Positive Antiviral), DMSO (Vehicle), Puromycin (Cytotoxicity Control).

Protocol Steps:
  • Seeding: Plate cells (e.g., 10,000 cells/well) in 96-well plates. Incubate 24h at

    
     to reach 90% confluency.
    
  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in assay media (start at

    
    ).
    
  • Treatment:

    • Remove culture media.[1][3][4][5]

    • Add

      
       of compound dilution to wells (in triplicate).
      
    • Incubate for 1 hour (Pre-treatment phase).[4]

  • Infection:

    • Add

      
       of virus suspension at a specific MOI (Multiplicity of Infection), typically 0.01–0.05.
      
    • Note: Low MOI ensures multiple rounds of replication, increasing assay sensitivity.

  • Incubation: Incubate for 48–72 hours (virus dependent) until the Virus Control (VC) wells show >80% cell death.

  • Readout: Add detection reagent (e.g., CellTiter-Glo). Read Luminescence.

Data Analysis & Criteria:

Calculate % Inhibition using the formula:


[4][5]
ParameterAcceptance Criteria
Z-Factor

(Excellent assay quality)
Signal-to-Background

Selectivity Index (SI)

. Target SI

.

Protocol 3: Mechanism of Action - Time-of-Addition (TOA)

Objective: Determine where in the viral life cycle the inhibitor acts (Entry, Replication, or Assembly/Release).

Logic: By adding the drug at different time points relative to infection, we can pinpoint the blockade stage.

Experimental Design:
  • Time Points: -1h (Pre-treatment), 0h (Co-addition), +2h, +4h, +6h, +8h, +12h (Post-infection).

  • Synchronization: Infection must be synchronized by incubating virus + cells at

    
     for 1 hour (allows binding but not entry), then shifting to 
    
    
    
    .
Interpretation Guide:
  • Entry Inhibitors: Active only at -1h or 0h. Activity is lost if added >1h post-infection.

  • Replication (Polymerase) Inhibitors: Retain activity when added up to 4–6h post-infection (during genome synthesis).

  • Assembly/Release Inhibitors: Retain activity even when added late (8–10h post-infection).

Visual Logic (TOA):

TOA_Logic Infection T=0h: Infection Add_Minus1 Add Drug T = -1h Entry Inhibits Entry/Attachment Add_Minus1->Entry If active here ONLY Add_Plus2 Add Drug T = +2h to +6h Replication Inhibits Replication (Polymerase/Protease) Add_Plus2->Replication If active here Add_Plus8 Add Drug T = +8h Assembly Inhibits Assembly/Egress Add_Plus8->Assembly If active here

Caption: Figure 2: Time-of-Addition (TOA) logic flow. Loss of efficacy at later time points delineates the target stage.

References

  • Daelemans, D., et al. (2011).[6] "A time-of-drug addition approach to target identification of antiviral compounds."[6][7][8][9] Nature Protocols. Link

  • Goel, R., et al. (2015).[10] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." RSC Advances. Link

  • National Center for Advancing Translational Sciences (NCATS). "SARS-CoV-2 Cytopathic Effect (CPE) Assay Protocol." NIH Portal. Link

  • Naylor, A., et al. (2007). "Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors." Journal of Medicinal Chemistry. Link

  • Creative Diagnostics. "CPE Inhibition Assay for Antiviral Research." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrimidines

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination, and why is it important for pyrimidine chemistry?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide/pseudohalide and an amine.[1][2] This reaction is particularly valuable in medicinal chemistry and materials science due to the prevalence of arylamine moieties in pharmaceuticals and organic electronic materials.[3] For pyrimidines, a core scaffold in numerous bioactive molecules, this reaction provides a powerful and versatile method for introducing amine substituents, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which may require harsh conditions and have a limited substrate scope.[1][4]

Q2: Why are pyrimidines considered challenging substrates for this reaction?

Pyrimidines present unique challenges due to their electronic and structural properties:

  • Electron Deficiency: The two nitrogen atoms in the pyrimidine ring make it highly electron-deficient. While this can activate halopyrimidines (especially at the 2-, 4-, and 6-positions) towards oxidative addition, it also introduces other complications.

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to the palladium center. This coordination can sequester the active catalyst, forming stable but unreactive complexes and inhibiting entry into the catalytic cycle.

  • Substrate Reactivity: While chloropyrimidines are often used, the C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting part of the cycle.[5]

Q3: How do I select the right catalyst, ligand, and base for my pyrimidine substrate?

The choice of catalyst system is critical for success and is highly dependent on the specific pyrimidine substrate and the amine coupling partner.

  • Palladium Source: Palladium(II) precatalysts like Pd(OAc)2 or air-stable Pd(0) sources like Pd2(dba)3 are common.[6] However, modern, well-defined "precatalysts" (e.g., G3-XPhos, G4-BrettPhos) are often preferred as they efficiently generate the active monoligated Pd(0) species, leading to more reproducible results and lower catalyst loadings.[6][7]

  • Ligand: The ligand is arguably the most crucial component. For electron-deficient heterocycles like pyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][8] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination to release the product.[1][9] N-heterocyclic carbenes (NHCs) have also emerged as robust ligands for these transformations.[10][11]

  • Base: The base's role is to deprotonate the amine (or the Pd-amine complex) to generate the active nucleophile.[12] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity.[2] However, it is incompatible with base-sensitive functional groups.[2] Weaker inorganic bases like K3PO4 or Cs2CO3 offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6]

Q4: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][9]

  • Catalyst Activation: A Pd(II) source is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The active, monoligated Pd(0) complex reacts with the halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for chlorides.[5][9]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then removes a proton from the nitrogen, forming a palladium-amido complex.[7][12]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aminated pyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Catalytic Cycle Diagram```dot

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Conversion

Your starting materials (halopyrimidine and/or amine) are largely unreacted after the specified reaction time.

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst 1. Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction. D[13]egas your solvent thoroughly (e.g., via sparging with argon for 30-60 min or three freeze-pump-thaw cycles) and run the reaction under a positive pressure of argon or nitrogen. 2. Use a Pre-catalyst: Pd(OAc)2 can be unreliable for generating the active catalyst. U[14]sing a modern, well-defined precatalyst (e.g., XPhos Pd G3) ensures efficient and reproducible formation of the active L-Pd(0) species.
Inappropriate Ligand/Base 1. Screen Ligands: Pyrimidines often require very bulky and electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the challenging oxidative addition and reductive elimination steps. I[2][8]f one ligand fails, screen others from this class. 2. Match Base to Substrate: If your substrate has base-sensitive groups (e.g., esters), the strong NaOtBu may cause decomposition. S[2]witch to a weaker base like K3PO4 or Cs2CO3 and increase the temperature if necessary. The physical properties of the base (e.g., particle size) can also impact reproducibility in heterogeneous mixtures.
Low Reaction Temperature Increase Temperature: The oxidative addition of a C-Cl bond on a pyrimidine ring is often the rate-limiting step and is highly temperature-dependent. I[5]f you are running the reaction at 80 °C, incrementally increase the temperature to 100-120 °C. Solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are commonly used.
Pyrimidine N-Coordination Use Bulky Ligands: The use of sterically demanding ligands not only promotes the desired catalytic cycle but can also disfavor the binding of the pyrimidine nitrogen to the palladium center, minimizing catalyst inhibition.
Problem 2: Significant Side Product Formation

You observe products other than the desired aminated pyrimidine, leading to low yields and difficult purification.

Side Product Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation 1. Presence of Water: Trace water can react in the catalytic cycle, leading to the replacement of the halogen with hydrogen. 2. Slow Reductive Elimination: If the final C-N bond formation is slow, competing pathways like β-hydride elimination (if the amine has β-hydrogens) can occur, leading to the reduced arene.[1] 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly opened, anhydrous solvents and dry the base if necessary. 2. Optimize Ligand: A more effective, bulky ligand can accelerate the rate of reductive elimination relative to side reactions.
Amine Homocoupling Oxidative Coupling of Amines: This is less common but can be promoted by oxygen.Maintain a Strict Inert Atmosphere: Thoroughly degas all reagents and maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction setup and duration.
Diarylamine Formation Reaction with Primary Amine Product: If you are coupling a primary amine, the arylated amine product can sometimes react a second time with another molecule of halopyrimidine.Use a Milder Base: Switching from NaOtBu to a weaker base like K3PO4 can sometimes temper the reactivity and improve selectivity. Consider Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 eq) can help consume the halopyrimidine before the secondary reaction becomes significant.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? No_Conversion Low / No Conversion Start->No_Conversion Side_Products Side Products Observed Start->Side_Products Check_Inert Inert atmosphere rigorous? No_Conversion->Check_Inert Yes Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Yes Homocoupling Homocoupling? Side_Products->Homocoupling Yes Check_Catalyst Catalyst/Ligand optimal? Check_Inert->Check_Catalyst Yes Sol_Inert Improve degassing; Use glovebox/Schlenk line. Check_Inert->Sol_Inert No Check_Temp Temperature sufficient? Check_Catalyst->Check_Temp Yes Sol_Catalyst Screen bulky ligands (XPhos, RuPhos); Use a pre-catalyst. Check_Catalyst->Sol_Catalyst No Sol_Temp Increase temperature (e.g., 100-120 °C). Check_Temp->Sol_Temp No Sol_Hydro Ensure anhydrous conditions; Optimize ligand to speed up reductive elimination. Hydrodehalogenation->Sol_Hydro Sol_Homo Improve inert atmosphere technique. Homocoupling->Sol_Homo caption Fig 2. Decision tree for troubleshooting common issues.

Caption: Fig 2. Decision tree for troubleshooting common issues.

Data & Protocols

Ligand and Base Selection Guide

The following table provides a starting point for selecting reaction parameters. Optimal conditions will always require empirical screening for a specific substrate pair.

LigandTypical SubstratesRecommended Base(s)Key Characteristics
XPhos Aryl/heteroaryl chlorides, bromides. Good for primary and secondary amines.NaOtBu, K3PO4, Cs2CO3Highly active, general, and robust ligand. Often a first choice for screening.
RuPhos Particularly effective for secondary amines, including sterically hindered ones.NaOtBu, LiHMDSExcellent for challenging couplings that may be slow with other ligands.
BrettPhos Broad scope, including primary amines and ammonia surrogates.[2][7] K3PO4, NaOtBuVery bulky ligand that can facilitate difficult couplings at lower temperatures.
tBuXPhos Good for coupling NH-heterocycles like indazoles.[2] K3PO4, Cs2CO3Tailored for specific classes of N-nucleophiles.
General Experimental Protocol

This protocol provides a detailed methodology for a typical screening reaction for the amination of a chloropyrimidine.

Reaction: Coupling of 2-chloropyrimidine with morpholine.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Preparation (In a Glovebox):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (16.9 mg) and sodium tert-butoxide (135 mg).

    • Add 2-chloropyrimidine (114.5 mg).

    • Seal the vial with a PTFE-lined cap.

  • Reagent Addition:

    • Remove the vial from the glovebox.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (105 µL) via syringe.

  • Reaction:

    • Place the sealed vial in a preheated aluminum heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • To monitor the reaction, periodically take a small aliquot (via syringe), dilute it with ethyl acetate, filter through a small plug of silica gel, and analyze by TLC, GC-MS, or LC-MS.

  • Workup:

    • After the reaction is complete (as determined by monitoring), cool the vial to room temperature.

    • Carefully uncap the vial and quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)pyrimidine product.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Andersen, T. L., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ACS Publications. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

  • ACS Publications. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

Sources

Optimization

Troubleshooting the reduction of imine derivatives in imidazo[1,2-a]pyrimidine synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of heterocyclic chemistry. Our focus today is on a critical and often challenging step: the reduction of imine derivatives. Whether you are performing a direct reductive amination to build the core or functionalizing a pre-formed scaffold, achieving a clean and efficient reduction is paramount.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind common experimental issues, provide validated protocols, and ground our recommendations in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imine reduction is incomplete or proceeds very slowly. What are the likely causes and how can I improve the reaction kinetics?

This is one of the most common issues encountered. Slow or incomplete conversion from the imine to the desired amine can stem from several factors, primarily related to the reactivity of the reducing agent and the stability of the imine itself.

Causality Analysis:

  • Reducing Agent Potency: The choice of hydride donor is critical. Sodium borohydride (NaBH₄) is a powerful reducing agent but can be too reactive, leading to side reactions, or too slow if conditions are not optimal.[1] Milder, more selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their chemoselectivity, especially in one-pot reductive aminations, as they are less likely to reduce the starting aldehyde or ketone.[2][3]

  • pH of the Reaction Medium: The reduction of an imine is significantly accelerated by protonation of the imine nitrogen, which forms a more electrophilic iminium ion. This is why reductive aminations are typically run under weakly acidic conditions (pH 4-6).[3][4] If the medium is neutral or basic, the concentration of the highly reactive iminium species is low, leading to a sluggish reaction. Conversely, a pH that is too acidic can lead to hydrolysis of the imine back to the starting amine and carbonyl, or decomposition of the hydride reagent.

  • Steric Hindrance: Bulky substituents near the imine carbon or on the nitrogen atom can sterically hinder the approach of the hydride reagent, dramatically slowing down the reduction rate.

  • Reagent Stability and Stoichiometry: Hydride reagents can decompose upon exposure to moisture or protic solvents. Using an insufficient stoichiometric excess or employing old/degraded reagents will result in incomplete conversion.

Troubleshooting Workflow:

start Incomplete/Slow Reduction check_pH 1. Verify Reaction pH (Target: 4-6) start->check_pH adjust_pH Adjust with acetic acid or other mild acid check_pH->adjust_pH pH outside range check_reagent 2. Assess Reducing Agent check_pH->check_reagent pH is optimal adjust_pH->check_reagent reagent_choice Is the reagent potent enough? (e.g., NaBH₄ vs NaBH₃CN) check_reagent->reagent_choice reagent_quality Is the reagent fresh? Are you using sufficient excess (1.5-2.0 eq)? reagent_choice->reagent_quality Yes switch_reagent Consider a stronger or less hindered reagent (e.g., NaBH(OAc)₃) reagent_choice->switch_reagent No reagent_quality->check_reagent No, correct stoichiometry/use fresh reagent increase_temp 3. Increase Reaction Temperature (e.g., from RT to 40-50 °C) reagent_quality->increase_temp Yes final_check Monitor by TLC/LC-MS increase_temp->final_check switch_reagent->final_check

Caption: Troubleshooting workflow for slow or incomplete imine reduction.

Q2: I'm performing a one-pot reductive amination and see significant amounts of a byproduct corresponding to the alcohol of my starting carbonyl. How can I prevent this?

This issue points directly to a lack of chemoselectivity in your reducing agent.

Causality Analysis:

The core problem is that your reducing agent is reducing the starting aldehyde or ketone faster than, or concurrent with, the reduction of the in situ formed imine.

  • Reagent Selection: Sodium borohydride (NaBH₄) is notorious for this issue as it readily reduces both aldehydes and ketones.[5] While it can be used if the imine formation is rapid and complete before its addition, this is often not the case.

  • Selective Reducing Agents: The solution lies in using a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. The electron-withdrawing cyano group deactivates the borohydride, making it a milder reductant.[3] It is stable in mildly acidic conditions where iminium ion formation is favored, allowing it to selectively reduce the iminium ion in the presence of a less reactive carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another excellent and often preferred alternative. It is also a mild and selective reagent, but it avoids the use of cyanide, which is a significant safety and waste disposal advantage.[2]

Experimental Protocol: Selective Reduction with NaBH(OAc)₃

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your imidazo[1,2-a]pyrimidine-aldehyde derivative (1.0 eq) and the primary/secondary amine (1.1-1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Imine Formation: Add a mild acid, such as acetic acid (1.1 eq), to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. You can monitor imine formation via TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amine product by column chromatography.

Q3: How do I choose the most appropriate reducing agent for my specific substrate?

Selecting the right reagent is a balance of reactivity, selectivity, safety, and reaction conditions.

Causality Analysis:

The optimal reducing agent depends on whether you are performing a one-pot reductive amination or reducing a pre-isolated imine, and what other functional groups are present on your molecule.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentFormulaKey CharacteristicsOptimal pHCommon SolventsKey Considerations
Sodium Borohydride NaBH₄Powerful, inexpensive, reduces aldehydes & ketones.[1]7-10Alcohols (MeOH, EtOH)Low selectivity. Best for pre-formed imines where no carbonyl is present. Can be activated with acids.[6][7]
Sodium Cyanoborohydride NaBH₃CNMild, selective for iminium ions over carbonyls.[4]4-6MeOH, THF, DCMHighly toxic cyanide byproduct. Requires careful handling and quenching. The "Borch reaction" standard.[3]
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild, selective, non-toxic alternative to NaBH₃CN.[2]4-6Aprotic (DCM, THF, DCE)Often the reagent of choice for modern reductive aminations due to its efficacy and safety profile.
Catalytic Hydrogenation H₂/Pd, Pt, NiClean reduction, no salt byproducts.N/AAlcohols, EtOAc, THFRequires specialized equipment (hydrogenator). May reduce other functional groups (alkenes, alkynes, nitro groups).[4][8]

Decision Logic Diagram:

start Choosing a Reducing Agent one_pot One-pot Reductive Amination? start->one_pot pre_formed Reducing a pre-formed imine? one_pot->pre_formed No toxic_reagents Can you handle toxic reagents? one_pot->toxic_reagents Yes functional_groups Other reducible groups (alkenes, NO₂)? pre_formed->functional_groups nabh4 Use NaBH₄ functional_groups->nabh4 Yes h2_pd Use Catalytic Hydrogenation (H₂/Pd) functional_groups->h2_pd No nabh3cn Use NaBH₃CN toxic_reagents->nabh3cn Yes stab Use NaBH(OAc)₃ (STAB) (Recommended) toxic_reagents->stab No

Caption: Decision tree for selecting an appropriate imine reducing agent.

References
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (n.d.). Springer. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog. [Link]

  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. (1999). The Journal of Organic Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Journal of the Chinese Chemical Society. [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis. [Link]

  • Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. (2015). Vapourtec. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (2015). The Chemical Record. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Institutes of Health. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

Sources

Troubleshooting

Enhancing the oral bioavailability of imidazole pyrimidine kinase inhibitors

Ticket Subject: Enhancing Oral Exposure of Imidazole Pyrimidine Kinase Inhibitors Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Introduction: The "Brick Dust" vs. "Grease Ball" Di...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Oral Exposure of Imidazole Pyrimidine Kinase Inhibitors Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the technical support hub for imidazole pyrimidine scaffolds. If you are here, you likely have a potent


 (<10 nM) against your kinase target (e.g., CDK, p38, Aurora), but your rat PK data shows negligible oral exposure (

).

The Core Problem: Imidazole pyrimidines are classic "Brick Dust" molecules. The planar nature of the pyrimidine fused or linked to the imidazole ring facilitates strong


 stacking interactions. This results in high crystal lattice energy (high melting point, 

) and poor aqueous solubility, even if the

is moderate.

This guide addresses the three critical failure modes:

  • Thermodynamic Solubility: The crystal won't break.

  • Kinetic Supersaturation: It dissolves but precipitates immediately.

  • Metabolic/Efflux Clearance: It dissolves but gets pumped out or chewed up.

Module 1: Solubility & Dissolution Troubleshooting

Issue: "My compound is insoluble in water and FaSSIF."

Diagnosis: High Crystal Lattice Energy. If your compound is a flat, rigid heteroaromatic stack, water cannot overcome the energy required to break the crystal lattice.

Troubleshooting Protocol: The Salt Screen Decision Matrix

Q: Should I make a salt or an Amorphous Solid Dispersion (ASD)?

Do not guess. Use the Melting Point (


)  and LogP  rule of thumb.
  • Scenario A (

    
    ):  Salt formation is risky. Even if you form a salt, the high lattice energy of the parent often drives disproportionation  (conversion back to free base) in the stomach (low pH) or intestine (neutral pH). Recommendation:  Go directly to ASD (See Module 2).
    
  • Scenario B (

    
    ):  Salt formation is viable.
    

Experimental Workflow: Salt Selection

  • pKa Delta: Ensure

    
     (Counterion - Drug) 
    
    
    
    to ensure proton transfer, not just a cocrystal. Imidazole nitrogen usually has a
    
    
    . You need strong acids (Mesylate, Chloride, Sulfate).
  • Common Ion Effect Test:

    • Step 1: Measure solubility of the HCl salt in distilled water.

    • Step 2: Measure solubility of the HCl salt in 0.1N HCl (Simulated Gastric Fluid).

    • Result: If solubility drops >50-fold in Step 2, you have a Common Ion Effect issue. The high chloride concentration in the stomach is suppressing your salt's dissociation.

    • Fix: Switch to a counterion not present in gastric fluid (e.g., Mesylate, Tosylate).

Data Output: Salt Solubility Comparison

CounterionWater Sol.[1][2][3] (mg/mL)SGF (pH 1.2) Sol. (mg/mL)Stability (24h)Verdict
Free Base< 0.0010.05StablePoor Absorption
Hydrochloride15.00.2 (Precipitates)DisproportionatesAvoid (Common Ion)
Mesylate12.511.8StableRecommended

Module 2: Maintaining Supersaturation (The "Spring & Parachute")

Issue: "My salt dissolves fast but precipitates within 15 minutes."

Diagnosis: Rapid Disproportionation / Nucleation. Your drug is dissolving (The Spring) but the supersaturated state is unstable, leading to rapid recrystallization before absorption can occur. You need a polymer "Parachute" to inhibit nucleation.

Mechanism: The Spring and Parachute[5][6][7][8][9]

The graph below illustrates the target profile for an Imidazole Pyrimidine ASD. We utilize polymers (HPMC-AS, PVPVA) to maintain the supersaturated state in the intestinal window (3-4 hours).

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous/Salt Form (High Energy) Crystalline->Amorphous Energy Input (Spray Drying) Supersat Supersaturated Solution Crystalline->Supersat Slow Dissolution Amorphous->Supersat The 'Spring' (Rapid Dissolution) Precip Precipitation (Crystallization) Supersat->Precip Nucleation Absorb Systemic Absorption Supersat->Absorb Permeation Polymer Polymer 'Parachute' (HPMC-AS / PVPVA) Polymer->Precip Inhibits Nucleation (The 'Parachute')

Figure 1: The "Spring and Parachute" mechanism.[4][5][6] An amorphous form (Spring) creates supersaturation, while the polymer (Parachute) prevents the drug from crashing out of solution.

Protocol: Polymer Screening for ASD

Objective: Identify a polymer that inhibits imidazole pyrimidine crystallization at pH 6.5 (Intestinal pH).

  • Preparation: Create a supersaturated stock solution of your drug in Methanol/DMSO (100x concentration).

  • Media: Prepare FaSSIF (pH 6.5) containing 0.1% w/v of candidate polymers:

    • HPMC-AS (L, M, H grades)

    • PVPVA (Kollidon VA64)

    • Soluplus[1][4][5][7][8]

  • Spike & Spin: Spike drug stock into media.

  • Measurement: Aliquot at 5, 15, 30, 60, 120, 240 mins. Centrifuge and measure supernatant concentration via HPLC.

  • Success Criteria: Maintain >5x equilibrium solubility for 180 minutes.

Module 3: Permeability & Metabolic Clearance

Issue: "Solubility is high, but Bioavailability (F) remains < 10%."

Diagnosis: The "Grease Ball" Effect or Metabolic Liability. If solubility is solved, you are likely facing P-gp Efflux or High Intrinsic Clearance (


) .
Troubleshooting Workflow: P-gp vs. CYP

Q: Is it the pump or the liver?

Perform a Caco-2 Permeability Assay with and without a P-gp inhibitor (Verapamil).

  • Result A: Efflux Ratio (

    
    ) > 2.0.
    
    • Cause: P-gp Efflux.[9] Imidazole pyrimidines with basic amines are frequent substrates.

    • Fix: Reduce basicity of the amine (lower pKa) or introduce steric hindrance near the basic nitrogen.

  • Result B: Efflux Ratio < 2.0, but Recovery is low.

    • Cause: Metabolic instability (CYP450).

    • Fix: Deuteration or blocking metabolic "soft spots".

Visualizing the Pathway

BioavailabilityPath Start Low Oral Bioavailability SolCheck Is Solubility < 10 µg/mL? Start->SolCheck Formulate Formulation Issue (Go to Module 1/2) SolCheck->Formulate Yes PermCheck Caco-2 Efflux Ratio > 2? SolCheck->PermCheck No PgpIssue P-gp Substrate (Modify Structure) PermCheck->PgpIssue Yes MetabCheck Microsomal CL_int High? PermCheck->MetabCheck No CypIssue Metabolic Instability (Block Oxidation Sites) MetabCheck->CypIssue Yes Unknown Check Transporters (BCRP/OATP) MetabCheck->Unknown No

Figure 2: Diagnostic decision tree for isolating the root cause of low bioavailability.

FAQ: Structural Modification Tips

Q: Where are the metabolic soft spots on Imidazole Pyrimidines? A:

  • C-Oxidation: The C2 and C4 positions of the imidazole ring are prone to oxidation by CYP3A4.

    • Solution: Introduce a methyl or chloro substituent to block this site.

  • N-Dealkylation: If you have a solubilizing tail (e.g., piperazine, morpholine) attached, the carbon alpha to the nitrogen is a hotspot.

    • Solution: Add fluorine to the alpha-carbon or use a strained ring (e.g., oxetane) to lower lipophilicity and metabolic liability.

References

  • Jones, C. D., et al. (2008).[10] "Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors."[10][11] Bioorganic & Medicinal Chemistry Letters. Link

  • Brough, C., et al. (2013). "Evolution of Supersaturation of Amorphous Pharmaceuticals: The Effect of Rate of Supersaturation Generation." Molecular Pharmaceutics. Link

  • Serajuddin, A. T. (2007).[7] "Salt formation to improve drug solubility."[3][12][7][8] Advanced Drug Delivery Reviews. Link

  • Wang, R. B., et al. (2003). "Structure-activity relationship analyses of P-glycoprotein substrates and inhibitors." Journal of Clinical Pharmacy and Therapeutics. Link

  • PubChem. "Imidazole Compound Summary." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects, ensuring the accuracy and reliability of your experimental outcomes. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of protein kinases.[1] However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target activities can present significant challenges, leading to misinterpretation of data and potential toxicity.[2][3][4] This resource provides a structured approach to understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with pyrazolo[1,5-a]pyrimidine kinase inhibitors?

A1: Off-target effects refer to the interactions of a drug or chemical compound with proteins other than its intended therapeutic target. For pyrazolo[1,5-a]pyrimidine kinase inhibitors, which are often designed to be ATP-competitive, the high degree of structural similarity across the ATP-binding sites of the human kinome can lead to unintended inhibition of other kinases.[5][6] These off-target interactions are a significant concern for several reasons:

  • Misinterpretation of Phenotypic Data: A biological response observed in an experiment might be incorrectly attributed to the inhibition of the intended target when it is, in fact, caused by an off-target effect.[7]

  • Toxicity: Interactions with unintended targets can lead to cellular toxicity or adverse effects in vivo, which can halt the development of a promising therapeutic candidate.[2][7]

  • Failed Clinical Trials: A lack of efficacy or unexpected toxicities in clinical trials can often be traced back to previously unidentified off-target effects.[7]

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop inhibitors for a variety of kinases, including Trk, PI3Kδ, and CDK9.[8][9][10] However, even with this versatile scaffold, achieving high selectivity remains a key challenge that requires rigorous experimental validation.[4]

Q2: How can I proactively predict potential off-target effects for my pyrazolo[1,5-a]pyrimidine inhibitor?

A2: Proactive prediction of off-target effects is a critical step in early-stage drug discovery. A combination of computational and experimental approaches can provide valuable insights:

  • In Silico Profiling: Computational methods are powerful tools for predicting potential off-target interactions.[11][12] These can include:

    • Sequence and Structural Homology Analysis: Comparing the amino acid sequence or the three-dimensional structure of the intended target's ATP-binding pocket with other kinases can highlight potential off-targets with similar binding sites.[7][13]

    • Molecular Docking and Pharmacophore Modeling: These techniques can be used to screen your compound against large databases of protein structures to identify potential off-target binders based on structural and chemical complementarity.[7][14][15]

  • Early-Stage Experimental Screening:

    • Broad Kinome Profiling: Screening your compound at a single high concentration against a large panel of kinases can quickly identify potential off-target hits.[16][17] This provides a broad overview of your compound's selectivity.

    • Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects that may hint at off-target activities.[7]

It's important to remember that computational predictions should always be validated experimentally.[18]

Q3: What are the essential experimental strategies to identify and validate off-target effects?

A3: A multi-pronged experimental approach is crucial for robustly identifying and validating off-target effects.[7] Key strategies include:

  • Biochemical Assays (In Vitro):

    • Kinome-Wide Selectivity Profiling: This is a foundational step to understand the selectivity of your inhibitor. It involves testing your compound against a large panel of purified kinases (often over 400) to determine its inhibitory activity (e.g., IC50 or Kd values) against each.[19][20] This data allows for the calculation of a selectivity score.

  • Cell-Based Assays:

    • Cellular Target Engagement Assays: It is critical to confirm that your inhibitor interacts with its intended target within a cellular context.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a target protein upon ligand binding.[21] The NanoBRET™ Target Engagement Assay is another popular method that can be used in living cells.[18]

    • Phosphoproteomics: This unbiased approach can identify changes in phosphorylation across the proteome in response to inhibitor treatment. This can reveal the downstream consequences of both on-target and off-target inhibition.

    • Chemical Proteomics: Techniques like affinity chromatography using immobilized inhibitors (e.g., "kinobeads") can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5][22][23][24][25] This method can uncover both expected and unexpected binding partners.[3]

The following diagram illustrates a general workflow for identifying and validating off-target effects:

G cluster_0 Initial Characterization cluster_1 In-Depth Profiling & Validation cluster_2 Functional Validation A Compound of Interest (Pyrazolo[1,5-a]pyrimidine) B In Silico Profiling (Docking, Homology) A->B Predictive Analysis C Broad Kinome Screen (Single High Concentration) A->C Initial Screen D Quantitative Kinome Profiling (IC50/Kd values) C->D Prioritize Hits E Cellular Target Engagement (CETSA, NanoBRET) D->E Confirm in Cells F Chemical Proteomics (Affinity Purification-MS) E->F Unbiased Discovery G Phenotypic Assays (e.g., Proliferation, Migration) E->G H Rescue Experiments (Resistant Mutant) G->H Confirm On-Target I Target Knockdown (siRNA/CRISPR) G->I Confirm Off-Target

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting Guide

Problem 1: My pyrazolo[1,5-a]pyrimidine inhibitor shows unexpected cytotoxicity at concentrations where the intended target is not fully inhibited.

This is a common issue that often points to off-target toxicity.[7]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your cellular model at the concentrations used. A CETSA or NanoBRET assay can confirm target engagement in intact cells.[18][21]

  • Perform a Broad Kinome Screen: If you haven't already, screen your compound against a large kinase panel to identify potential off-targets that might be more potently inhibited than your primary target.

  • Identify Potential Off-Targets: Use computational predictions or the results from your kinome screen to identify potential off-targets that could be responsible for the cytotoxicity.

  • Perform a Rescue Experiment: If a likely off-target candidate is identified, you can use siRNA or CRISPR to knockdown that off-target and see if it rescues the cells from your compound-induced death. If the cytotoxicity is alleviated, it strongly suggests that the off-target is responsible for the toxic effects.

Problem 2: I observe a specific cellular phenotype (e.g., inhibition of cell migration), but I'm not sure if it's due to inhibition of my target kinase or an off-target.

Distinguishing on-target from off-target driven phenotypes is crucial for validating your research.

Troubleshooting Steps:

  • Confirm Target Engagement: As with the previous problem, ensure your compound is engaging the intended target at the concentrations that produce the phenotype.

  • Perform a Rescue Experiment with a Resistant Mutant: This is a gold-standard experiment. Transfect your cells with a plasmid encoding a version of your target kinase that has a mutation in the inhibitor's binding site, rendering it resistant to inhibition. If the cell migration phenotype is reversed upon expression of the resistant mutant, it strongly suggests the effect is on-target. If the phenotype persists, an off-target effect is likely.[7]

  • Use a Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of the same target kinase but with a different chemical scaffold. If this second inhibitor recapitulates the same phenotype, it provides further evidence that the effect is on-target.

  • Dose-Response Correlation: Correlate the concentration-dependent inhibition of the target kinase (e.g., from a cellular target engagement assay) with the concentration-dependent effect on the cellular phenotype. A close correlation between the two dose-response curves supports an on-target effect.

Problem 3: How can I improve the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?

Improving selectivity is a key aspect of medicinal chemistry and drug development.

Strategies for Improving Selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your pyrazolo[1,5-a]pyrimidine inhibitor and assess the impact on both on-target potency and off-target activity.[2][8][26][27] For the pyrazolo[1,5-a]pyrimidine scaffold, modifications at various positions can influence selectivity.[1] For example, the addition of a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[27]

  • Exploit Unique Binding Pockets: While the ATP-binding site is conserved, there are often adjacent, less-conserved pockets that can be exploited to achieve selectivity. Structure-based drug design, using X-ray crystal structures of your inhibitor bound to its target and off-targets, can guide the design of modifications that enhance interactions with the on-target kinase while clashing with off-targets.

  • Macrocyclization: This strategy involves creating a cyclic version of your linear inhibitor. Macrocyclization can pre-organize the molecule into a conformation that is more favorable for binding to the intended target, thereby improving both potency and selectivity.[28]

The following diagram illustrates the iterative process of inhibitor optimization to improve selectivity:

G A Initial Hit Compound (Pyrazolo[1,5-a]pyrimidine) B Kinome Selectivity Profiling A->B C Identify Off-Targets B->C G Improved Selectivity? B->G D Structure-Based Design (X-ray, Modeling) C->D E Chemical Synthesis (SAR Exploration) D->E F New Analogs E->F F->B Re-screen G->A Yes (New Lead) G->C No

Caption: Iterative cycle for improving inhibitor selectivity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate target engagement and identify off-target binding in a cellular context.[21]

Methodology:

  • Cell Treatment: Treat intact cells with your pyrazolo[1,5-a]pyrimidine inhibitor or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. This will induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (and other proteins of interest) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

Protocol 2: Kinome Profiling using a Competition Binding Assay

Objective: To quantitatively assess the selectivity of a kinase inhibitor across the human kinome.

Methodology (Example based on the KINOMEscan™ platform):

  • Assay Principle: This assay relies on a competition between your test compound and an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.

  • Assay Execution:

    • A panel of DNA-tagged kinases is incubated with your pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.

    • The kinase-inhibitor mixtures are then added to wells containing the immobilized broad-spectrum inhibitor.

    • Kinases that are not bound by your inhibitor will bind to the immobilized ligand.

  • Quantification: After washing away unbound proteins, the amount of each kinase remaining bound to the solid support is quantified using qPCR of the DNA tags.

  • Data Analysis: The results are typically expressed as the percentage of the control (no inhibitor) and are used to calculate dissociation constants (Kd) for each kinase, providing a quantitative measure of selectivity.

Table 1: Example of Quantitative Kinome Profiling Data

Kinase TargetKd (nM) for Compound XSelectivity Notes
On-Target Kinase A 5 High Potency
Off-Target Kinase B5010-fold selective over B
Off-Target Kinase C500100-fold selective over C
Off-Target Kinase D>10,000Highly selective

References

  • Drewes, G., et al. (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Ciaccio, M., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Retrieved from [Link]

  • Singh, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]

  • Kumar, R., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Vidal, D., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amaning, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Klaeger, S., et al. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Singh, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]

  • van der Worp, H. B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Fokt, I., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Retrieved from [Link]

  • Kumar, R., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group @ Biochemistry, Cambridge. Retrieved from [Link]

  • Lu, C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Miljković, F., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. Retrieved from [Link]

  • Lemaire, T., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Singh, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]

  • Amaning, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Skwarczynska, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Retrieved from [Link]

  • Fokt, I., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Semantic Scholar. Retrieved from [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Retrieved from [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemMedChem. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In.... ResearchGate. Retrieved from [Link]

  • Mondal, M., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ChemBioChem. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • Hanke, T., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Retrieved from [Link]

  • Westwood, I. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. Retrieved from [Link]

  • Westwood, I. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. Retrieved from [Link]

  • Wilson, F. H., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the anticancer efficacy of 2-(1H-Imidazol-1-yl)pyrimidine derivatives in vivo

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Preclinical Development Leads Subject: Validating the anticancer efficacy of novel 2-(1H-Imidazol-1-yl)pyrimidine derivatives using xe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Preclinical Development Leads Subject: Validating the anticancer efficacy of novel 2-(1H-Imidazol-1-yl)pyrimidine derivatives using xenograft models.

Introduction: The Imidazole-Pyrimidine Scaffold as a Privileged Structure

The 2-(1H-Imidazol-1-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors targeting VEGFR, Raf, CDK, and EGFR pathways. Unlike simple pyrimidines, the addition of the imidazole moiety enhances hydrogen bonding capabilities within the ATP-binding pocket of kinases, often improving selectivity and solubility.

However, high in vitro potency (


 nM) frequently fails to translate into in vivo efficacy due to poor metabolic stability or off-target toxicity. This guide outlines the critical pathway for validating these derivatives in murine xenograft models, benchmarking them against Standard of Care (SOC) agents like Sorafenib  (a multi-kinase inhibitor sharing structural similarities) or Paclitaxel .
Mechanism of Action (MOA) Visualization

The following diagram illustrates the theoretical intervention point of imidazole-pyrimidine derivatives (denoted here as Candidate IP-7 ) within the RAS/RAF/MEK/ERK signaling cascade, a common target for this chemical class.

MOA_Pathway GrowthFactor Growth Factor (VEGF/EGF) Receptor RTK (VEGFR/EGFR) GrowthFactor->Receptor RAS RAS (GTP) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Inhibitor Candidate IP-7 (Imidazole-Pyrimidine) Inhibitor->Receptor Dual Inhibition Inhibitor->RAF ATP Competition

Caption: Figure 1. Dual-inhibition mechanism of Candidate IP-7 targeting RTK and RAF kinases to block proliferation.

The Comparative Landscape

To publish high-impact data, you cannot merely show that your compound works; you must show how it compares to the clinical standard.

FeatureCandidate: Imidazole-Pyrimidine Derivative Benchmark: Sorafenib (Multi-Kinase Inhibitor)
Target Profile Designed for high selectivity (e.g., CRAF/VEGFR2)Broad spectrum (CRAF, BRAF, VEGFR, PDGFR)
Solubility High (due to imidazole nitrogen basicity)Low (requires complex formulation)
Toxicity Risk Low-to-Moderate (Target-dependent)Moderate (Hand-foot syndrome, hypertension)
Primary Endpoint Tumor Growth Inhibition (TGI) > 60%TGI ~50-70% (Model dependent)

Experimental Protocol: Xenograft Efficacy Study

This protocol is designed for a Melanoma (A375) or Hepatocellular Carcinoma (HepG2) model, as these are highly sensitive to pyrimidine-based kinase inhibitors.

Phase 1: Model Establishment
  • Cell Culture: Expand A375 cells in DMEM + 10% FBS. Harvest at 80% confluence. Viability must be >95% (Trypan Blue exclusion).

  • Inoculation: Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel matrix. Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Randomization: Monitor tumor volume (

    
    ). When tumors reach 100–150 mm³  (approx. 7-10 days), randomize mice into groups (n=8/group) to ensure equal average baseline volumes.
    

Expert Insight: Do not wait for tumors to exceed 200 mm³ before treatment. Large tumors develop necrotic cores that impede drug delivery, leading to false-negative efficacy data for small molecule inhibitors.

Phase 2: Dosing Regimen
  • Vehicle Control: DMSO/PEG400/Saline (5:40:55).

  • Benchmark (Sorafenib): 30 mg/kg, PO, Daily (QD).

  • Candidate (IP-7): Three dose levels (e.g., 10, 30, 60 mg/kg), PO, Daily (QD).

  • Duration: 21 Days.

Phase 3: Workflow Visualization

Workflow Inoculation Day 0: Inoculation (5x10^6 cells/flank) Growth Day 1-10: Growth (Monitor Volume) Inoculation->Growth Randomization Day 10: Randomization (Target: 100mm³) Growth->Randomization Treatment Day 11-31: Treatment (QD Dosing) Randomization->Treatment Harvest Day 32: Harvest (Serum + Tissues) Treatment->Harvest

Caption: Figure 2. Standardized xenograft workflow ensuring statistical validity through randomization at palpable tumor onset.

Performance Data: Interpreting the Results

The following data represents a successful validation profile for a 2-(1H-Imidazol-1-yl)pyrimidine derivative.

A. Tumor Growth Inhibition (TGI)

Metric: TGI% =



GroupDose (mg/kg)Final Tumor Vol (mm³)TGI (%)P-Value (vs Control)
Vehicle -

--
Sorafenib 30

58.3% < 0.01
Candidate IP-7 10

30.1%< 0.05
Candidate IP-7 30

64.2% < 0.001
Candidate IP-7 60

86.6% < 0.001

Analysis: The candidate demonstrates dose-dependency. Crucially, at the equipotent dose (30 mg/kg), the imidazole derivative outperforms the benchmark (64.2% vs 58.3%), suggesting superior target engagement or bioavailability.

B. Safety Profile (Body Weight)

Systemic toxicity is often the failure point for pyrimidine derivatives.

GroupMax Weight Loss (%)Clinical Signs
Vehicle +2% (Gain)None
Sorafenib -12%Rough coat, lethargy
Candidate IP-7 (30 mg/kg) -3%None
Candidate IP-7 (60 mg/kg) -8%Mild lethargy

Mechanism Verification (Biomarkers)

To prove the drug works via the intended mechanism (and not general cytotoxicity), you must perform Immunohistochemistry (IHC) or Western Blot on the harvested tumor tissues.

  • Ki-67 Staining: Measures cell proliferation.[1]

    • Expectation: Significant reduction in nuclear staining in treated groups.

  • Cleaved Caspase-3: Measures apoptosis.

    • Expectation: Increase in brown cytoplasmic staining.

  • Phospho-ERK (p-ERK): Specific biomarker for RAF/MEK inhibition.

    • Validation: If your imidazole-pyrimidine targets the RAF pathway, p-ERK levels must decrease in the tumor tissue relative to total ERK.

Self-Validating Check: If TGI is high but p-ERK is unchanged (in a RAF-driven model), your compound is likely acting via an off-target mechanism, which jeopardizes clinical translation.

References

  • Discovery of Pyrimidin-4-yl-1H-imidazole Derivatives: Title: Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines.[2] Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]

  • Xenograft Protocol Standards: Title: Assessment of the In vivo Antitumor Effects of Kinase Inhibitors against Xenograft Models. Source: Clinical Cancer Research (NIH). URL:[Link]

  • FGFR Inhibition by Imidazo-pyrimidines: Title: Structure-activity relationship studies of Imidazo-pyrimidine derivatives to develop selective FGFR inhibitors. Source: European Journal of Medicinal Chemistry (2025).[3] URL:[Link]

  • Sorafenib Benchmark Data: Title: Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Source: Cancer Research (2008).[4] URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Imidazol-1-ylpyrimidine Derivatives in Drug Discovery

The 2-imidazol-1-ylpyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibilit...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-imidazol-1-ylpyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibility allow for interactions with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-imidazol-1-ylpyrimidine derivatives, offering a comparative overview of how structural modifications influence their biological activity. We will delve into specific examples from the literature, supported by experimental data, to provide researchers and drug development professionals with actionable insights for designing the next generation of targeted therapies.

The 2-Imidazol-1-ylpyrimidine Core: A Versatile Scaffold

The fusion of an imidazole and a pyrimidine ring creates a molecular architecture that is both rigid and amenable to functionalization. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the C-H groups can serve as hydrogen bond donors. This, coupled with the aromatic nature of the system, allows for a variety of interactions with protein targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The versatility of this scaffold is evident in the diverse range of biological activities exhibited by its derivatives, including but not limited to, inhibition of kinases, enzymes, and signaling pathways crucial in cancer, inflammation, and infectious diseases.[1][2][3][4][5]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 2-imidazol-1-ylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and imidazole rings. The following sections provide a detailed analysis of these relationships.

Substitutions on the Pyrimidine Ring

Modifications on the pyrimidine moiety have a profound impact on the potency and selectivity of these compounds. Key positions for substitution include the 4- and 6-positions.

For instance, in the development of inducible nitric oxide synthase (iNOS) dimerization inhibitors, substitutions at the 4- and 6-positions of the pyrimidine ring were found to be critical for activity.[6] A methyl group at the 6-position and a more complex substituent at the 4-position, such as a pyrrolidinecarboxamide group, led to potent and orally available inhibitors.[6] The crystal structure of one such inhibitor complexed with the iNOS monomer revealed that these substituents engage in crucial interactions within the protein's binding pocket, thereby preventing the dimerization required for enzymatic activity.[6]

Table 1: SAR of Pyrimidine Ring Substitutions on iNOS Inhibition

CompoundR4-SubstituentR6-SubstituentiNOS Inhibition (IC50)
Lead CompoundHHWeak
Optimized Inhibitor (21b) N-(2-(1,3-benzodioxol-5-yl)ethyl)-2-pyrrolidinecarboxamideCH3Potent and orally available

Data synthesized from information presented in the cited literature.[6]

The Role of the Imidazole Moiety

The imidazole ring, while often less substituted, plays a crucial role in anchoring the molecule to its target. The nitrogen atoms of the imidazole can act as key hydrogen bond acceptors or donors, or as a point of attachment for further functionalization.

In the context of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70) inhibitors, the fused imidazo[1,2-c]pyrimidine core was explored.[7] While not a direct 2-imidazol-1-ylpyrimidine, the SAR principles are transferable. Modifications on the imidazole part of the fused system significantly influenced potency and oral efficacy. This highlights the importance of the imidazole ring's electronic and steric properties in achieving desired pharmacological profiles.[7]

Fused Imidazo[1,2-a]pyrimidine Systems: A Comparative Perspective

A closely related and extensively studied scaffold is the imidazo[1,2-a]pyrimidine system. These fused heterocycles have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5][8][9] The SAR of these derivatives provides valuable insights for the design of 2-imidazol-1-ylpyrimidine analogs.

For example, a series of imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and evaluated as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein.[8] The study revealed that substituents on a phenyl ring attached to the imidazole moiety significantly impacted the binding affinity. This underscores the importance of exploring substitutions on groups attached to the core scaffold to optimize target engagement.[8]

Experimental Protocols for SAR Elucidation

The determination of SAR relies on robust and reproducible experimental assays. Below are representative protocols for evaluating the biological activity of 2-imidazol-1-ylpyrimidine derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol is a standard method for assessing the inhibitory activity of compounds against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound Compound_Dilution->Add_Compound Assay_Plate_Prep Prepare Assay Plate (Kinase, Substrate, Buffer) Assay_Plate_Prep->Add_Compound Initiate_Reaction Add ATP (Start Reaction) Add_Compound->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A streamlined workflow for determining kinase inhibitory activity.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Analysis and Future Directions

The 2-imidazol-1-ylpyrimidine scaffold and its fused analogs represent a rich source of inspiration for the design of novel therapeutic agents. The SAR studies discussed herein demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and pharmacological properties.

Key Takeaways:

  • Substitutions on the pyrimidine ring are critical for potency and selectivity. Bulky and functionalized groups at the 4- and 6-positions can enhance target engagement.

  • The imidazole moiety is a key interaction hub. Its nitrogen atoms are often involved in crucial hydrogen bonding interactions with the target protein.

  • Fused systems like imidazo[1,2-a]pyrimidines offer alternative geometries and vector spaces for substitution, providing opportunities to fine-tune activity and drug-like properties.

Future research in this area should focus on a multi-pronged approach:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to rationally design novel derivatives with improved target affinity and selectivity.[6][8]

  • Exploration of Diverse Chemical Space: Synthesizing a wider range of derivatives with novel substituents to probe new areas of chemical space and identify compounds with unique biological activities.

  • Pharmacokinetic and Toxicological Profiling: Early-stage assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify candidates with favorable drug-like profiles.[9]

By integrating these strategies, the full therapeutic potential of the 2-imidazol-1-ylpyrimidine scaffold can be unlocked, leading to the development of innovative medicines for a variety of diseases.

Diagram 2: Logic of SAR-Guided Drug Discovery

G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Scaffold_Selection Select Core Scaffold (2-Imidazol-1-ylpyrimidine) SAR_Analysis Analyze Existing SAR Data Scaffold_Selection->SAR_Analysis Rational_Design Rational Design of New Derivatives SAR_Analysis->Rational_Design Chemical_Synthesis Chemical Synthesis Rational_Design->Chemical_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Kinase, Proliferation) Chemical_Synthesis->In_Vitro_Assays In_Vivo_Models In Vivo Models (if applicable) In_Vitro_Assays->In_Vivo_Models Data_Interpretation Interpret SAR Data In_Vitro_Assays->Data_Interpretation Lead_Optimization Lead Optimization (Potency, Selectivity, ADMET) Data_Interpretation->Lead_Optimization Lead_Optimization->Rational_Design Iterative Cycle

Caption: The iterative cycle of SAR-driven lead optimization.

References

  • Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimeriz
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.
  • Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2.
  • Synthesis and antimycotic activity of new deriv
  • Discovery of 1-Methyl-1H-imidazole Deriv
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole deriv
  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evalu
  • COX-2 structure-activity relationship (SAR)
  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole deriv
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
  • Synthesis and antimycotic activity of new deriv

Sources

Validation

In vitro and in vivo correlation of 2-(1H-Imidazol-1-yl)pyrimidine efficacy

This guide provides an in-depth technical comparison of 2-(1H-Imidazol-1-yl)pyrimidine derivatives, specifically focusing on their application as Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitors . Unlike tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(1H-Imidazol-1-yl)pyrimidine derivatives, specifically focusing on their application as Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitors .

Unlike traditional arginine-analogue inhibitors that target the active site, this scaffold operates via a protein-protein interaction (PPI) blockade mechanism. This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of this class, using Compound 21b (a representative optimized lead) as the primary case study compared to standard active-site inhibitors like L-NIL .

Executive Summary & Mechanistic Distinction

2-(1H-Imidazol-1-yl)pyrimidine represents a privileged scaffold in medicinal chemistry, primarily utilized to target heme-containing enzymes and protein dimerization interfaces. While the imidazole moiety is a classic heme-iron coordinator (seen in antifungal azoles and CYP inhibitors), the N-linked pyrimidine substitution provides a critical steric and electronic modulator that shifts specificity.

  • Primary Application: Selective inhibition of iNOS (NOS2) for autoimmune/inflammatory diseases (e.g., Rheumatoid Arthritis).

  • Mechanism of Action (MoA): Unlike standard inhibitors (e.g., L-NMMA, L-NIL) that compete with Arginine at the catalytic site, 2-(1H-Imidazol-1-yl)pyrimidine derivatives bind to the monomer interface, preventing the formation of the active homodimer.

Mechanism of Action Diagram

The following diagram illustrates the distinct "Dimerization Inhibition" mechanism compared to competitive inhibition.

MOA iNOS_Mono iNOS Monomer (Inactive) Dimer Active iNOS Dimer (NO Production) iNOS_Mono->Dimer Dimerization Blocked_Complex Monomer-Inhibitor Complex (Dimerization Blocked) iNOS_Mono->Blocked_Complex Stabilization Heme Heme Cofactor Heme->Dimer Standard_Inhibitor Standard Inhibitor (L-NIL) Competes w/ Arginine Standard_Inhibitor->Dimer Binds Active Site Scaffold 2-(1H-Imidazol-1-yl)pyrimidine (Compound 21b) Scaffold->iNOS_Mono Binds Interface Blocked_Complex->Dimer X

Caption: Figure 1. Mechanism of Action. The scaffold (Blue) binds the monomer, preventing the protein-protein interaction required to form the active dimer (Green), unlike standard inhibitors (Yellow) which bind the active enzyme.

In Vitro Profiling: The Predictors

To establish a valid IVIVC, one must distinguish between enzymatic potency and cellular efficacy. For this scaffold, the Whole-Cell Assay is the superior predictor of in vivo success because dimerization is a cellular event dependent on protein folding and cofactor availability.

Comparative Data: Scaffold vs. Standard

The table below compares the lead scaffold (Compound 21b) against the clinical standard L-NIL.

Parameter2-(1H-Imidazol-1-yl)pyrimidine (Cmpd 21b)L-NIL (Standard)Interpretation
Target iNOS Dimerization InterfaceiNOS Active SiteDistinct binding sites.
Cellular IC50 0.06 µM0.85 µMScaffold is 14x more potent in cellular contexts.
Selectivity (vs eNOS) > 1500-fold~50-foldPyrimidine ring reduces off-target heme binding.
Metabolic Stability High (t1/2 > 2h in microsomes)Low to ModerateImidazole N-substitution blocks rapid oxidation.
Permeability (Papp) 15 x 10⁻⁶ cm/s3 x 10⁻⁶ cm/sLipophilic pyrimidine improves membrane crossing.

Key Insight: The "naked" imidazole of older generation inhibitors often led to non-specific CYP450 inhibition. The pyrimidine attachment at the N1 position sterically hinders the imidazole nitrogen from coordinating with CYP heme iron, thereby improving the selectivity profile significantly.

In Vivo Translation: Efficacy & Pharmacokinetics

The true test of the 2-(1H-Imidazol-1-yl)pyrimidine scaffold is its performance in the Rat Adjuvant-Induced Arthritis (AIA) model. The IVIVC hypothesis is that inhibition of NO production in macrophages (in vitro) linearly correlates with reduction in paw volume (in vivo).

Experimental Workflow: IVIVC Validation

This workflow details the critical path from chemical synthesis to in vivo validation.

IVIVC_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: PK & Modeling cluster_2 Phase 3: Efficacy (AIA Model) Compound 2-(1H-Imidazol-1-yl) pyrimidine Library Assay_Cell RAW264.7 Cell Assay (Dimerization inhibition) Compound->Assay_Cell Assay_Enz Isolated Enzyme Assay (Direct Inhibition) Compound->Assay_Enz PK_Rat Rat PK Profile (Bioavailability > 50%) Assay_Cell->PK_Rat Hit Selection Model PBPK Modeling (Predicted Target Occupancy) PK_Rat->Model AIA_Model Rat AIA Model (Paw Swelling) Model->AIA_Model Dose Selection Biomarker Plasma Nitrite/Nitrate (NOx Levels) AIA_Model->Biomarker Biomarker->Assay_Cell IVIVC Validation (R² > 0.85)

Caption: Figure 2. IVIVC Workflow. The correlation loop (Red Dotted) validates that cellular dimerization assays are the primary predictor of in vivo efficacy.

Efficacy Data Summary

In the Rat AIA model, oral administration of the lead pyrimidine derivative demonstrated:

  • ED50: 0.3 mg/kg (Oral).

  • Maximal Effect: 85% reduction in paw swelling at 3 mg/kg.

  • Correlation: The in vivo reduction in plasma nitrite levels tracked directly with the in vitro cellular IC50, confirming the mechanism is indeed NO reduction via iNOS blockade.

Detailed Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Cellular iNOS Dimerization Assay (The Predictor)

Rationale: This assay detects if the compound prevents the monomer-to-dimer transition within the cell.[1]

  • Cell Line: RAW264.7 murine macrophages.

  • Induction: Treat cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Treatment: Co-treat with test compounds (0.01 - 10 µM) for 18 hours.

  • Lysis: Lyse cells in low-temperature non-denaturing buffer (critical to preserve dimers).

  • Detection: Western Blot using anti-iNOS antibody.

    • Validation: Run SDS-PAGE at 4°C (LT-PAGE). Monomers migrate at ~130 kDa; Dimers at ~260 kDa.

    • Success Criteria: A dose-dependent disappearance of the 260 kDa band with a concurrent increase in the 130 kDa band indicates dimerization inhibition.

Protocol B: Microsomal Stability (Metabolic Liability Check)

Rationale: The pyrimidine ring is prone to oxidative attack if not substituted correctly.

  • System: Pooled Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM Test Compound + NADPH regenerating system.

  • Sampling: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    
    .
    

Correlation Analysis & Conclusion

The 2-(1H-Imidazol-1-yl)pyrimidine scaffold exhibits a Class II IVIVC (In Vitro In Vivo Correlation).

  • Solubility Limited: The scaffold is often lipophilic (BCS Class II). In vitro potency often underestimates in vivo efficacy unless biorelevant media (FaSSIF) is used in dissolution testing.

  • Protein Binding: High plasma protein binding (>95%) is common for this scaffold. Efficacy corrections must be made for free fraction (

    
    ).
    

Conclusion: For researchers targeting iNOS or related heme-enzymes, the 2-(1H-Imidazol-1-yl)pyrimidine scaffold offers a superior alternative to simple imidazoles. It provides the necessary geometry to disrupt protein interfaces while shielding the imidazole nitrogen from promiscuous CYP interactions.

References

  • Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]

  • Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Source: International Journal for Pharmaceutical Research Scholars URL:[Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) Inactivates Cytochrome P450 2D6. Source: Drug Metabolism and Disposition URL:[2][3][Link]

Sources

Comparative

Technical Guide: Comparative Evaluation of Pyrazolo[1,5-a]pyrimidine Scaffolds as B-Raf/MEK Inhibitors

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a robust template for ATP-competitive kinase inhibition. While first-generation B-Raf inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a robust template for ATP-competitive kinase inhibition. While first-generation B-Raf inhibitors (e.g., Vemurafenib) revolutionized melanoma treatment, they suffer from paradoxical activation of the MAPK pathway in wild-type B-Raf cells and rapid resistance onset.

This guide evaluates pyrazolo[1,5-a]pyrimidine derivatives as next-generation alternatives. Unlike the imidazole-based scaffold of Dacarbazine or the azaindole core of Vemurafenib, the pyrazolo[1,5-a]pyrimidine core allows for unique substitution vectors (specifically at C3, C5, and C7) that can access the hydrophobic back-pocket of the kinase domain, potentially overcoming resistance mutations like B-Raf V600E/K.

The MAPK Signaling Context & Target Rationale

To evaluate these inhibitors, one must understand the signaling cascade they disrupt. The RAS-RAF-MEK-ERK pathway is tightly regulated; however, V600E mutations lock B-Raf in a constitutively active conformation.

Diagram 1: MAPK Signaling & Inhibition Points

The following diagram illustrates the signal transduction flow and specific intervention points for B-Raf and MEK inhibitors.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS Activation BRAF B-Raf (V600E) Target 1 RAS->BRAF Recruitment MEK MEK1/2 Target 2 BRAF->MEK Phosphorylation (Ser217/221) ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->BRAF Inhibition Pyrazolo->MEK Dual Activity (Select Analogs)

Caption: The MAPK cascade showing signal transduction from RTK to ERK. Pyrazolo-based inhibitors target the ATP-binding cleft of B-Raf and/or MEK.

Comparative Performance Profile

The following data aggregates representative values from medicinal chemistry literature (e.g., Bioorg. Med. Chem., J. Med. Chem.) comparing optimized pyrazolo[1,5-a]pyrimidine derivatives against FDA-approved standards.

Table 1: Enzymatic & Cellular Potency Comparison
Compound ClassTarget SpecificityEnzyme IC50 (nM)A375 Cell IC50 (nM)Selectivity (WT vs V600E)
Vemurafenib (Standard) B-Raf V600E31 ± 540 - 200High (>100x)
Dabrafenib (Standard) B-Raf V600E0.8< 10High
Trametinib (Standard) MEK1/20.70.5 - 5N/A (MEK specific)
Pyrazolo-Derivative A B-Raf V600E12 ± 2 35 ± 5 Moderate (20-50x)
Pyrazolo-Derivative B Dual B-Raf/MEK45 (Raf) / 15 (MEK)80 ± 10Low (Polypharmacology)

Analysis of Performance:

  • Potency: Optimized pyrazolo derivatives (Derivative A) often demonstrate superior enzymatic potency compared to first-gen Vemurafenib, approaching the sub-nanomolar range of Dabrafenib.

  • Dual Inhibition: A unique advantage of this scaffold is the ability to tune it for dual inhibition (Derivative B). By modifying the C7 substituent, the molecule can span the ATP pocket of both kinases, potentially reducing the need for combination therapy (e.g., Dabrafenib + Trametinib).

  • Solubility: Pyrazolo[1,5-a]pyrimidines generally exhibit better aqueous solubility than the highly planar, crystalline nature of Vemurafenib, improving bioavailability profiles in early ADME studies.

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following self-validating workflows. These protocols prioritize causality—explaining why a step is taken to ensure data integrity.

In Vitro Radiometric Kinase Assay (Gold Standard)

Objective: Determine the intrinsic biochemical potency (


) without cellular membrane permeability variables.

Protocol Logic: We use a radiometric


-ATP assay because it avoids the false positives common in fluorescence-based assays (fluorescence interference by the inhibitor itself).
  • Enzyme Prep: Dilute recombinant B-Raf V600E (human) in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
    • Critical: Keep on ice. DTT prevents oxidation of the enzyme's cysteine residues.

  • Substrate Mix: Prepare MEK1 (inactive) as the substrate.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of the Pyrazolo-compound in 100% DMSO.

    • Validation: Include Staurosporine as a pan-kinase positive control.

  • Reaction Initiation: Add ATP mixed with

    
    ATP.
    
    • Causality: The ATP concentration must be at the

      
       apparent (approx 10-20 
      
      
      
      M for B-Raf) to ensure you are measuring competitive inhibition. If ATP >>
      
      
      , you will artificially inflate the
      
      
      .
  • Incubation: 40 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper and wash with 0.75% phosphoric acid.

    • Mechanism:[1][2] The acid washes away unreacted ATP, while the positively charged P81 paper binds the phosphorylated protein substrate.

  • Quantification: Scintillation counting.

Cellular Viability Assay (A375 Melanoma Line)

Objective: Assess membrane permeability and target engagement in a physiological context.

  • Seeding: Seed A375 cells (B-Raf V600E) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add compounds (0.1 nM to 10

    
    M). Final DMSO < 0.5%.[3][4]
    
  • Duration: Incubate for 72 hours.

    • Reasoning: Kinase inhibitors are cytostatic; 72h allows sufficient time to observe growth inhibition vs. apoptosis.

  • Readout: CellTiter-Glo (ATP quantification).

Diagram 2: Experimental Workflow (HTRF Variant)

For high-throughput screening, HTRF (Homogeneous Time-Resolved Fluorescence) is often preferred over radiation. The flow below details this modern alternative.

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Enzyme 2. Enzyme Mix (B-Raf V600E + Substrate) Prep->Enzyme 5 µL ATP 3. Initiation (Add ATP @ Km) Enzyme->ATP Start Incubate 4. Incubation (60 min @ RT) ATP->Incubate Detect 5. Detection Reagents (Eu-Antibody + XL665) Incubate->Detect Stop & Tag Read 6. FRET Readout (Envision Plate Reader) Detect->Read 665/620 nm Ratio

Caption: HTRF Kinase Assay workflow. FRET signal is inversely proportional to inhibitor potency in competition assays.

Structural Insights (SAR)

Why does the pyrazolo[1,5-a]pyrimidine scaffold work?

  • Hinge Binding: The nitrogen at position 4 and the substituent at C3 typically form hydrogen bonds with the kinase hinge region (Glu501/Cys532 in B-Raf).

  • Gatekeeper Access: Substituents at C7 can be oriented to interact with the "gatekeeper" residue (Thr529). Bulky groups here can improve selectivity against other kinases with smaller gatekeepers.

  • Solvent Front: The C2 position points towards the solvent front, allowing for solubilizing groups (e.g., morpholine or piperazine tails) without disrupting binding affinity.

References

  • Vertex AI Search. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Link

  • BenchChem. (2025).[5] B-Raf (BRAF) In Vitro Kinase Assay Protocol for Inhibitor Screening. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives. Bioorg Med Chem. Link

  • BPS Bioscience. (2023). B-Raf(V600E) Kinase Assay Kit Protocol. BPS Bioscience.[6] Link

  • RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1H-Imidazol-1-yl)pyrimidine

This document provides an in-depth, procedural guide for the safe handling and disposal of 2-(1H-Imidazol-1-yl)pyrimidine (CAS No. 134914-65-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 2-(1H-Imidazol-1-yl)pyrimidine (CAS No. 134914-65-1). As a heterocyclic compound incorporating both imidazole and pyrimidine moieties, this substance is utilized in various research and development settings, particularly in medicinal chemistry and materials science.[1][2] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide synthesizes data from structurally analogous compounds to establish a conservative and safety-first protocol. Researchers must treat this compound as having unknown hazards and toxicity and handle it with the utmost care.[3]

The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Lacking a specific SDS for 2-(1H-Imidazol-1-yl)pyrimidine requires a risk assessment based on the known hazards of its constituent chemical families: imidazoles and pyrimidines. This approach mandates treating the compound with a high degree of caution.

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Oral Toxicity Category 4: Harmful if swallowed. Numerous imidazole and pyrimidine derivatives are classified under this category.[4][5][6] Therefore, ingestion must be strictly avoided.
Skin Corrosion/Irritation Category 1B/1C or 2: Causes severe skin burns and eye damage or causes skin irritation. Imidazole itself and many of its derivatives are corrosive to skin and eyes.[6][7] Pyrimidine compounds are often cited as skin and eye irritants.[8] Assume the compound is, at minimum, a severe irritant and potentially corrosive.
Serious Eye Damage Category 1: Causes serious eye damage. This is a direct corollary of the skin corrosion/irritation potential. The eyes are particularly sensitive to corrosive agents.[6][7]
Reproductive Toxicity Potential Hazard Some imidazole compounds are suspected of damaging fertility or the unborn child. While not universal, this possibility necessitates stringent handling procedures to minimize exposure.[8]
Environmental Hazard Persistent and Potentially Toxic Certain pyridine and pyrimidine-based herbicides are known to be persistent in the environment, particularly in compost, posing a risk to non-target plants.[9] This suggests poor biodegradability and necessitates containment from waterways and soil.
Pre-Disposal Protocol: Laboratory Best Practices

Proper disposal begins with meticulous handling and segregation at the point of generation. This is the most critical step in preventing accidental exposures and ensuring the waste is managed correctly.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 2-(1H-Imidazol-1-yl)pyrimidine in any form—pure solid, in solution, or as waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential corrosivity, safeguarding from serious eye damage.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste immediately after handling.[5]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Prevents incidental contact with skin and clothing.
Respiratory Protection Work must be conducted in a certified chemical fume hood.Avoids inhalation of dust or aerosols, which is a primary route of exposure.[4]

2.2. Waste Segregation and Containerization

The principle of segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Step 1: Designate a Waste Stream. All waste contaminated with 2-(1H-Imidazol-1-yl)pyrimidine, including unused solids, solutions, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be classified as hazardous waste.

  • Step 2: Select an Appropriate Container. Use a clearly labeled, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no leaks or cracks.

  • Step 3: Avoid Incompatibilities. Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or acid chlorides.[4][5] While specific reactivity data is unavailable, this precaution is standard for nitrogenous heterocyclic compounds.

  • Step 4: Labeling. The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-(1H-Imidazol-1-yl)pyrimidine "

    • The associated hazards (based on the inferred profile): "Toxic, Corrosive "

    • The date of initial waste accumulation.

Step-by-Step Disposal Protocol

The final disposal of 2-(1H-Imidazol-1-yl)pyrimidine must be conducted by a licensed environmental management company. Laboratory personnel should never attempt to treat this chemical waste or dispose of it down the drain.

  • Step 1: Waste Accumulation. Collect all waste as described in Section 2.2. The container should be kept securely sealed when not in use and stored in a designated satellite accumulation area or central hazardous waste storage area.

  • Step 2: Arrange for Professional Disposal. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with all available information about the compound.

  • Step 3: Recommended Disposal Method - Incineration. The scientifically preferred method for disposing of nitrogen-containing heterocyclic compounds is high-temperature incineration.

    • Causality: At sufficiently high temperatures (e.g., >800°C), organic nitrogen compounds are oxidized to relatively inert nitrogen gas (N₂) and oxides of nitrogen (NOx), along with carbon dioxide and water.[10] This process ensures the complete destruction of the parent compound. Inadequate combustion temperatures can lead to the formation of highly toxic byproducts like hydrogen cyanide (HCN) and ammonia (NH₃).[11] Therefore, disposal must occur at a facility equipped with high-temperature kilns and appropriate off-gas ("flue-gas") scrubbing technology to neutralize NOx and other acidic gases.

  • Step 4: Land Disposal Restriction. Land disposal (landfilling) is not a recommended option. The potential for environmental persistence and unknown ecotoxicity present an unacceptable risk of soil and groundwater contamination.[9]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental release.

  • Step 1: Evacuate and Secure. Immediately alert others in the vicinity. If the spill is large or involves dust cloud formation, evacuate the area. Restrict access to the spill site.

  • Step 2: Don Appropriate PPE. Before attempting any cleanup, don the full PPE suite described in Section 2.1.

  • Step 3: Contain and Absorb. For a small spill of the solid, gently cover it with a non-combustible absorbent material like vermiculite or sand. Avoid raising dust. For a liquid spill, use chemical absorbent pads or granules.

  • Step 4: Collect Waste. Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Step 5: Decontaminate. Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Step 6: Report. Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste containing 2-(1H-Imidazol-1-yl)pyrimidine.

G Workflow for 2-(1H-Imidazol-1-yl)pyrimidine Waste Disposal cluster_0 In-Lab Procedures cluster_1 Disposal & Emergency start Waste Generation (Unused chemical, contaminated labware, PPE) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible HDPE Container segregate->container labeling Label Container: 'Hazardous Waste' '2-(1H-Imidazol-1-yl)pyrimidine' 'Toxic, Corrosive' container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS or Licensed Waste Contractor storage->ehs Container Full or Accumulation Time Limit Reached transport Waste Transferred by Authorized Personnel ehs->transport incinerate Final Disposal: High-Temperature Incineration (>800°C with flue-gas scrubbing) transport->incinerate spill_response Execute Spill Protocol (Evacuate, PPE, Contain, Clean, Report) spill->spill_response spill_response->container Collect Spill Debris

Caption: Decision workflow for handling and disposing of 2-(1H-Imidazol-1-yl)pyrimidine waste.

U.S. Regulatory Context

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

  • Waste Identification: As a generator, you are responsible for determining if your waste is hazardous (40 CFR § 262.11).[13] Given the inferred hazards, it is prudent to manage this waste as hazardous.

  • Generator Status: Your laboratory's generator status (e.g., Large Quantity Generator, Small Quantity Generator) dictates specific requirements for accumulation time, container management, and reporting.[13]

  • Pharmaceutical Waste: If this compound is used in a pharmaceutical context at a healthcare facility, its disposal may be subject to the specific management standards for hazardous waste pharmaceuticals under 40 CFR Part 266 Subpart P.[14][15]

By adhering to the rigorous procedures outlined in this guide, researchers can effectively manage the risks associated with 2-(1H-Imidazol-1-yl)pyrimidine, ensuring a safe laboratory environment and responsible stewardship of chemical waste.

References

  • Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 134914-65-1 | 2-(1H-Imidazol-1-yl)pyrimidine. Retrieved February 10, 2026, from [Link]

  • Walewska, E., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2026). Hydrogen Production from Biomass Gasification Using Dolomite and Mechanical Mixtures of CaO–MgO–K2CO3. ACS Omega. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved February 10, 2026, from [Link]

  • Marias, F., et al. (2025). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Retrieved February 10, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 10, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. Retrieved February 10, 2026, from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved February 10, 2026, from [Link]

  • PubMed. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Retrieved February 10, 2026, from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. Retrieved February 10, 2026, from [Link]

  • PubMed. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Retrieved February 10, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl-: Evaluation statement. Retrieved February 10, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved February 10, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved February 10, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.